Product packaging for 7-Acetyllycopsamine(Cat. No.:CAS No. 73544-48-6)

7-Acetyllycopsamine

货号: B1675738
CAS 编号: 73544-48-6
分子量: 341.4 g/mol
InChI 键: RKDOFSJTBIDAHX-OFSOMGBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

7-Acetyllycopsamine (CAS 73544-48-6) is a pyrrolizidine alkaloid (PA) of significant interest in toxicological and phytochemical research. It is a key secondary metabolite found predominantly in plant species of the Boraginaceae family, such as comfrey (Symphytum officinale), Arnebia guttata , and various Amsinckia species . As a diester-type PA, it requires metabolic activation to exert its toxicity, making it a critical compound for studying structure-activity relationships in PA-induced liver injury . In research settings, this compound is primarily used to investigate mechanisms of hepatotoxicity. Studies using human hepatoma cell lines like HepaRG have shown that diester PAs, including this compound, can significantly disrupt bile acid homeostasis, leading to dysregulation of genes associated with cholestasis and a sharp decrease in intra- and extracellular bile acid concentrations . Furthermore, it serves as an analytical reference standard in advanced LC-MS/MS methods developed for the precise separation, identification, and quantification of isomeric pyrrolizidine alkaloids in complex matrices like comfrey roots and leaves, aiding in the safety assessment of herbal products . Its role in plant defense mechanisms also makes it a subject of study in ecological and botanical chemistry . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO6 B1675738 7-Acetyllycopsamine CAS No. 73544-48-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOFSJTBIDAHX-OFSOMGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223742
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73544-48-6
Record name 7-Acetyllycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine `1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETYLLYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Botanical Origins of 7-Acetyllycopsamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural plant sources of 7-Acetyllycopsamine, a pyrrolizidine alkaloid of significant interest to the scientific and pharmaceutical communities. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the botanical distribution, quantification, and extraction methodologies for this compound.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid predominantly found in various species within the Boraginaceae family. This guide identifies key plant sources, presents available quantitative data on its concentration, details established experimental protocols for its isolation and analysis, and illustrates the biosynthetic pathway of related lycopsamine-type alkaloids. This information serves as a critical resource for professionals engaged in natural product chemistry, toxicology, and drug discovery.

Natural Sources of this compound

This compound, along with its isomers and related compounds, has been identified in several species of the Boraginaceae family. These plants synthesize a variety of pyrrolizidine alkaloids as part of their chemical defense mechanisms.

Key Plant Genera:

  • Symphytum (Comfrey): Species such as Symphytum officinale are well-documented sources of this compound and its N-oxide form.[1][2] The roots of comfrey generally contain higher concentrations of pyrrolizidine alkaloids compared to the leaves.[3][4]

  • Borago (Borage): Borago officinalis is another significant source, containing a complex mixture of pyrrolizidine alkaloids, including this compound and its isomer, 7-acetylintermedine.[5]

  • Anchusa (Alkanet): Various Anchusa species are known to produce lycopsamine-type alkaloids, including this compound.[6][7]

  • Echium (Viper's Bugloss): Species like Echium vulgare have been shown to contain this compound among other pyrrolizidine alkaloids.[7][8]

  • Heliotropium (Heliotrope): Certain species within this genus also produce lycopsamine-type alkaloids.[9]

  • Lappula and Pulmonaria: this compound has also been reported in Lappula myosotis and Pulmonaria obscura.[10]

Quantitative Data on this compound Content

The concentration of this compound and other pyrrolizidine alkaloids can vary significantly based on the plant species, part of the plant, developmental stage, and environmental conditions. The following table summarizes available quantitative data for total pyrrolizidine alkaloids (PAs), which includes this compound, in select species. It is important to note that specific quantitative data for this compound alone is often limited, with many studies reporting on the total PA content or a profile of major alkaloids.

Plant SpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (µg/g dry weight)Major Pyrrolizidine Alkaloids Including this compoundReference
Symphytum officinaleRoot1380 - 8320Symphytine, symlandine, echimidine, lycopsamine, and acetyl-lycopsamine[3]
Symphytum officinaleLeaf15 - 55Lycopsamine, intermedine, and their N-oxides, 7'-acetylintermedine, 7'-acetyllycopsamine N-oxide[2][3]
Borago officinalisLeaves & Stems< 10Lycopsamine, amabiline, acetyllycopsamine, acetylintermedine[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques.

Extraction of Pyrrolizidine Alkaloids from Plant Material

A common method for the extraction of pyrrolizidine alkaloids, including this compound, from dried and ground plant material involves the following steps:

  • Solid-Liquid Extraction: The plant material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and increase their solubility in the aqueous phase. This is often performed using sonication or shaking for a defined period.

  • Reduction of N-oxides (if necessary): Since a significant portion of pyrrolizidine alkaloids in plants exists as N-oxides, a reduction step is often employed to convert them to their corresponding tertiary amine forms for easier analysis, particularly by GC-MS. This can be achieved by adding a reducing agent like zinc dust and stirring.

  • Purification by Solid-Phase Extraction (SPE): The acidic extract is then passed through a cation-exchange SPE cartridge. The protonated alkaloids are retained on the column, while neutral and acidic compounds are washed away. The alkaloids are subsequently eluted with a basic organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide mixture).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol) for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound and other pyrrolizidine alkaloids.

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to ensure the analytes are in their protonated form.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. For this compound (M+H)⁺, the precursor ion is m/z 342.2, with characteristic product ions at m/z 120.1 and 138.1.

Biosynthesis and Signaling Pathways

Biosynthesis of Lycopsamine-Type Pyrrolizidine Alkaloids

The biosynthesis of lycopsamine-type alkaloids, including this compound, originates from the polyamines putrescine and spermidine. The core pathway involves the formation of homospermidine, which is then converted to the first necine base, trachelanthamidine. Further enzymatic modifications, including hydroxylation and esterification with necic acids, lead to the diverse array of lycopsamine-type alkaloids. The final acetylation step at the C7 position would yield this compound.

Biosynthesis_of_Lycopsamine_Type_PAs Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Trachelanthamidine Trachelanthamidine (Necine Base Precursor) Homospermidine->Trachelanthamidine Oxidative deamination & cyclization Hydroxylated_Intermediates Hydroxylated Necine Bases (e.g., Retronecine) Trachelanthamidine->Hydroxylated_Intermediates Hydroxylation Lycopsamine_type_PA Lycopsamine-type PAs (e.g., Lycopsamine) Hydroxylated_Intermediates->Lycopsamine_type_PA Esterification with necic acid Acetyllycopsamine This compound Lycopsamine_type_PA->Acetyllycopsamine Acetylation

Biosynthetic pathway of lycopsamine-type alkaloids.
Signaling Pathways

To date, specific signaling pathways in either plants or animals that are directly modulated by this compound have not been extensively elucidated in the scientific literature. The primary biological activity of toxic pyrrolizidine alkaloids is associated with their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[11] Further research is required to understand any specific signaling cascades that may be initiated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Plant_Material Dried & Ground Plant Material Extraction Acidic Aqueous Extraction (e.g., 0.05 M H₂SO₄) Plant_Material->Extraction Reduction Reduction of N-oxides (e.g., with Zn dust) Extraction->Reduction SPE Solid-Phase Extraction (Cation-Exchange) Reduction->SPE Elution Elution with Basic Organic Solvent SPE->Elution Evaporation Evaporation & Reconstitution (in Methanol) Elution->Evaporation Analysis HPLC-MS/MS Analysis Evaporation->Analysis Quantification Quantification (MRM) Analysis->Quantification

Workflow for this compound analysis.

Conclusion

This compound is a pyrrolizidine alkaloid found in a range of plants, primarily within the Boraginaceae family. This guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The biosynthetic pathway for related alkaloids has been outlined, highlighting the current gap in knowledge regarding specific signaling pathways involving this compound. The information presented herein is intended to serve as a valuable technical resource to support ongoing and future research in the field of natural product chemistry and drug development.

References

A Technical Guide to the 7-Acetyllycopsamine Biosynthesis Pathway in Boraginaceae

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 7-acetyllycopsamine, a pyrrolizidine alkaloid (PA) of the lycopsamine type, within the Boraginaceae plant family. PAs are a diverse group of plant secondary metabolites known for their role in chemical defense and their potential toxicity. This document details the current understanding of the biosynthetic pathway, from the initial formation of the necine base via the well-characterized enzyme homospermidine synthase (HSS), to the subsequent and less understood diversification steps of esterification and acetylation. While the core pathway is established, the specific enzymes catalyzing the final modifications to produce this compound remain uncharacterized. This guide synthesizes available data, outlines key experimental protocols used to study the pathway, and utilizes pathway and workflow diagrams to visually represent complex processes. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis, plant biochemistry, and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) are a significant class of heterocyclic organic compounds produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores[1][2]. They are particularly abundant in the families Boraginaceae, Asteraceae (tribe Senecioneae), and Fabaceae (tribe Crotalarieae)[1][3]. PAs consist of a bicyclic necine base esterified with one or more necic acids[2][4]. The structural diversity of PAs is vast, with hundreds of unique compounds identified, arising from different necine bases, necic acids, and further modifications like N-oxidation, hydroxylation, and acetylation[2].

Many PAs are hepatotoxic, and their presence as contaminants in herbal medicines, honey, and other food products poses a significant health risk to humans and livestock[3][5]. Within the Boraginaceae family, lycopsamine-type PAs are common[2]. These are open-chain diesters, such as this compound, which is an ester of a necine base, a C7 necic acid, and an acetyl group. Understanding the biosynthetic pathway of these compounds is crucial for controlling their presence in agricultural products and for potentially harnessing their biological activities.

This guide focuses specifically on the biosynthetic pathway leading to this compound, summarizing the known enzymatic steps and highlighting areas requiring further research.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Necine Base Formation: The synthesis of the core pyrrolizidine ring structure.

  • Diversification to Lycopsamine: The esterification of the necine base with a necic acid.

  • Final Acetylation: The addition of an acetyl group to form the final product.

Necine Base Formation (The Core Pathway)

The initial steps in PA biosynthesis, leading to the formation of the necine base, are the most well-understood part of the pathway. The common precursor for lycopsamine-type PAs is the necine base trachelanthamidine[6].

The pathway begins with the polyamines putrescine and spermidine, which are derived from primary metabolism[7].

  • Homospermidine Synthesis: The first committed step is the formation of the rare polyamine homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the only enzyme in the PA pathway that has been extensively characterized[2][8][9]. HSS transfers an aminobutyl group from spermidine to putrescine[7][10][11]. Molecular studies have shown that HSS genes evolved independently on multiple occasions in different plant lineages through the duplication of a gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[7][8][12].

  • Oxidation and Cyclization: Homospermidine is then believed to be oxidized by a copper-dependent diamine oxidase[2][6]. This is followed by a series of cyclization and reduction steps to form the characteristic bicyclic pyrrolizidine structure of the necine base[2]. For lycopsamine-type alkaloids, this process yields trachelanthamidine[6][13]. While the intermediates have been defined through tracer experiments, the specific enzymes for these latter steps have not been isolated.

core_pathway cluster_precursors Primary Metabolism Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Intermediates Oxidized & Cyclized Intermediates Homospermidine->Intermediates Diamine Oxidase (Putative) Trachelanthamidine Trachelanthamidine (Necine Base) Intermediates->Trachelanthamidine Cyclases/Reductases (Putative) full_pathway cluster_core Core Pathway cluster_diversification Diversification Pathway cluster_inputs Additional Precursors Precursors Putrescine + Spermidine Homospermidine Homospermidine Precursors->Homospermidine HSS Trachelanthamidine Trachelanthamidine Homospermidine->Trachelanthamidine Oxidation & Cyclization Lycopsamine Lycopsamine Trachelanthamidine->Lycopsamine O-Acyltransferase (Uncharacterized) Acetyllycopsamine This compound Lycopsamine->Acetyllycopsamine O-Acetyltransferase (Uncharacterized) NecicAcid Trachelanthic Acid (from L-Valine) NecicAcid->Lycopsamine AcetylCoA Acetyl-CoA AcetylCoA->Acetyllycopsamine tracer_workflow start 1. Precursor Feeding (e.g., [¹⁴C]Putrescine) homogenize 2. Tissue Homogenization (Liquid Nitrogen, 0.5M HCl) start->homogenize extract 3. Centrifugation & Supernatant Collection homogenize->extract spe 4. Solid-Phase Extraction (Cation Exchange) extract->spe analysis 5. Analysis of Eluate spe->analysis hplc Radio-HPLC (Separation & Detection) analysis->hplc Primary Analysis gcms GC-MS (Structural Confirmation) analysis->gcms Parallel Analysis lsc Liquid Scintillation Counting (Quantification) hplc->lsc Fraction Collection

References

The Biological Activity of 7-Acetyllycopsamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential toxicity, particularly hepatotoxicity.[1][2] As a member of this group, this compound is recognized as a mild hepatotoxin.[1] Found in various plant species, the presence of such PAs in the food chain and herbal remedies raises concerns for human and animal health, necessitating a thorough understanding of their biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its toxicological profile, relevant experimental protocols, and associated molecular pathways.

Quantitative Toxicological Data

Quantitative data on the specific toxicity of this compound is limited in publicly available literature. However, a study in mice has provided an in vivo data point for its inflammatory potential.

ParameterSpeciesRoute of AdministrationDoseObserved EffectReference
InflammationMouse (C57BL/6J male)Single dose750 mg/kgInduces liver inflammation, measured by significantly greater serum alanine transaminase (ALT) scores compared to controls.[1]

It is important to note that the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies this compound as fatal if swallowed, in contact with skin, or if inhaled, indicating high acute toxicity.[2]

Experimental Protocols

The following are detailed methodologies for key experimental assays relevant to assessing the biological activity of this compound and other pyrrolizidine alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[3][4][5]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Hepatotoxicity Assessment in Mice

This protocol outlines a general procedure for evaluating the hepatotoxicity of this compound in a mouse model.[6]

Principle: Administration of a hepatotoxic substance to mice can induce liver injury, which can be assessed by measuring biochemical markers in the serum and by histological examination of the liver tissue.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Anesthesia

  • Blood collection supplies

  • Formalin (10%) for tissue fixation

  • Equipment for serum biochemistry analysis (e.g., ALT, AST measurement)

  • Histology equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group should receive the vehicle only.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals.

  • Blood and Tissue Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), anesthetize the mice and collect blood via cardiac puncture. Perfuse the liver with saline and then excise it.

  • Serum Biochemistry: Separate the serum from the blood and measure the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).

  • Histopathology: Fix a portion of the liver in 10% formalin, embed it in paraffin, section it, and stain with hematoxylin and eosin (H&E). A pathologist should then examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Signaling Pathways and Molecular Mechanisms

The hepatotoxicity of pyrrolizidine alkaloids like this compound is believed to involve several interconnected molecular pathways. While specific studies on this compound are scarce, research on closely related PAs provides insights into the likely mechanisms.

Metabolic Activation and Oxidative Stress

Pyrrolizidine alkaloids are generally inert and require metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These metabolites can then alkylate cellular macromolecules, leading to cytotoxicity. A key consequence of this process is the generation of reactive oxygen species (ROS), leading to oxidative stress.

G cluster_0 Hepatocyte This compound This compound CYP450 CYP450 This compound->CYP450 Metabolic Activation Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites ROS ROS Reactive Metabolites->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress

Metabolic activation of this compound leading to oxidative stress.

Induction of Apoptosis

Studies on a mixture of the PAs intermedine and lycopsamine have shown the induction of apoptosis in hepatocytes.[7][8] This process involves both the intrinsic (mitochondrial) and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.[7][8]

Intrinsic Apoptotic Pathway: Oxidative stress can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. This triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

ER Stress-Mediated Apoptosis: The accumulation of unfolded or misfolded proteins in the ER due to cellular stress can trigger the unfolded protein response (UPR). Prolonged ER stress can lead to apoptosis through the activation of the PERK/eIF2α/ATF4/CHOP pathway.

G cluster_0 Apoptosis Induction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction ER Stress ER Stress Oxidative Stress->ER Stress Cytochrome c release Cytochrome c release Mitochondrial Dysfunction->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis PERK/eIF2α/ATF4/CHOP pathway PERK/eIF2α/ATF4/CHOP pathway ER Stress->PERK/eIF2α/ATF4/CHOP pathway PERK/eIF2α/ATF4/CHOP pathway->Apoptosis

Simplified signaling pathways of PA-induced apoptosis.

Regulation of Nuclear Receptors

The nuclear receptors Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are key regulators of bile acid, lipid, and xenobiotic metabolism in the liver.[9][10][11] Hepatotoxic compounds can dysregulate the activity of these receptors, contributing to liver injury. While direct evidence for this compound is lacking, it is plausible that its hepatotoxicity involves interference with FXR and PXR signaling, leading to impaired detoxification and bile acid homeostasis.

G cluster_0 Nuclear Receptor Regulation This compound This compound FXR FXR This compound->FXR Dysregulation PXR PXR This compound->PXR Dysregulation Gene Expression Gene Expression FXR->Gene Expression Hepatotoxicity Hepatotoxicity FXR->Hepatotoxicity PXR->Gene Expression PXR->Hepatotoxicity Detoxification Enzymes Detoxification Enzymes Gene Expression->Detoxification Enzymes Bile Acid Transporters Bile Acid Transporters Gene Expression->Bile Acid Transporters

Potential dysregulation of FXR and PXR by this compound.

Conclusion

This compound exhibits significant biological activity, primarily characterized by its hepatotoxicity. While specific quantitative data for this compound remains limited, its classification as a pyrrolizidine alkaloid and available in vivo data confirm its potential for inducing liver inflammation. The underlying molecular mechanisms likely involve metabolic activation to reactive metabolites, induction of oxidative stress, and subsequent triggering of apoptosis through mitochondrial and ER stress pathways. Further research is warranted to fully elucidate the specific dose-response relationships and molecular targets of this compound to better assess its risk to human and animal health. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the biological activity of this and other related pyrrolizidine alkaloids.

References

Toxicological Profile of 7-Acetyllycopsamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species worldwide, including those of the Boraginaceae, Asteraceae, and Fabaceae families.[1] PAs are well-documented for their hepatotoxic, genotoxic, and carcinogenic properties, posing a significant risk to both human and animal health through the contamination of foodstuffs and herbal remedies.[2][3] this compound, specifically, has been identified as a mild hepatotoxin capable of inducing liver inflammation.[4][5] This technical guide provides a comprehensive overview of the available toxicological data on this compound, focusing on its chemical properties, mechanisms of toxicity, and relevant experimental findings.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]
Molecular Formula C17H27NO6[6]
Molecular Weight 341.4 g/mol [6]
CAS Number 73544-48-6[6]
Appearance Solid (form may vary)[7]
Synonyms Acetyllycopsamine[6][8]

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50, NOAEL, and IC50 values, are not well-documented in publicly available literature. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative hazard assessment.

Table 1: GHS Hazard Classification for this compound [6]

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed
Acute Toxicity, DermalCategory 2DangerH310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2DangerH330: Fatal if inhaled

This classification indicates a high degree of acute toxicity.

In Vivo Data: A study in C57BL/6J male mice demonstrated that a single 750 mg/kg dose of this compound induces liver inflammation, as indicated by significantly elevated serum alanine transaminase (ALT) scores compared to controls.[5]

Mechanism of Toxicity

The toxicity of this compound is characteristic of 1,2-unsaturated pyrrolizidine alkaloids. The parent compound is relatively inert but undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).[2][9]

Metabolic Activation

The metabolic activation of PAs is a critical step in their toxicity. Cytochrome P450 monooxygenases, particularly isoforms in the CYP3A family, are implicated in the dehydrogenation of the necine base of this compound to form the corresponding DHP.[9] This reactive electrophile is the ultimate toxic metabolite.

This compound This compound Dehydropyrrolizidine Alkaloid (DHP) Dehydropyrrolizidine Alkaloid (DHP) This compound->Dehydropyrrolizidine Alkaloid (DHP) Metabolic Activation Cytochrome P450 (e.g., CYP3A4) Cytochrome P450 (e.g., CYP3A4) Cytochrome P450 (e.g., CYP3A4)->this compound catalyzes

Figure 1: Metabolic activation of this compound.

Cellular Damage

The reactive DHP metabolite can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[9] These adducts can disrupt normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.

DHP Dehydropyrrolizidine Alkaloid (DHP) DNA_Adducts DNA Adducts DHP->DNA_Adducts alkylation Protein_Adducts Protein Adducts DHP->Protein_Adducts alkylation Cellular_Damage Cellular Damage (Cytotoxicity, Genotoxicity) DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Figure 2: Formation of adducts and subsequent cellular damage.

Hepatotoxicity

The liver is the primary target organ for PA toxicity due to the high concentration of metabolic enzymes. The binding of DHP to hepatic cellular components can trigger a cascade of events leading to liver injury, including:

  • Hepatocellular Necrosis: Direct chemical injury to hepatocytes.

  • Apoptosis: Programmed cell death initiated by cellular damage. This process involves the activation of a cascade of caspases (cysteine-aspartic proteases).

  • Inflammation: The release of damage-associated molecular patterns (DAMPs) from necrotic cells can trigger an inflammatory response, characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Signaling pathways involving JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) are often implicated in the inflammatory response to liver injury.

cluster_activation Metabolic Activation in Hepatocyte cluster_damage Cellular Damage Pathways cluster_response Cellular Responses 7-AcLyc This compound DHP Reactive Metabolite (DHP) 7-AcLyc->DHP CYP450 Adducts Macromolecular Adducts (DNA, Protein) DHP->Adducts ROS Reactive Oxygen Species (ROS) DHP->ROS Necrosis Necrosis DHP->Necrosis Mito_Dys Mitochondrial Dysfunction Adducts->Mito_Dys Apoptosis Apoptosis Adducts->Apoptosis ROS->Mito_Dys Mito_Dys->Apoptosis Caspase Activation Inflammation Inflammation Apoptosis->Inflammation Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Inflammation->Hepatotoxicity Necrosis->Inflammation DAMPs Release Necrosis->Hepatotoxicity

Figure 3: Generalized pathways of PA-induced hepatotoxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

In Vivo Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)

This protocol describes a stepwise procedure to classify a substance based on its acute oral toxicity.

start Start: Select Initial Dose Level (e.g., 300 mg/kg) dose1 Administer single oral dose to 3 animals start->dose1 observe1 Observe for 14 days (mortality, clinical signs) dose1->observe1 decision1 Mortality Assessment observe1->decision1 stop_classify Stop and Classify Toxicity decision1->stop_classify 2 or 3 animals die dose_lower Dose 3 new animals at a lower dose level decision1->dose_lower 0 or 1 animal dies dose_higher Dose 3 new animals at a higher dose level decision1->dose_higher No effect at starting dose

References

Unveiling 7-Acetyllycopsamine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential biological activities. As a member of this diverse family, this compound has garnered interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its study.

Chemical and Physical Properties

This compound is an ester of a necine base, which is characteristic of pyrrolizidine alkaloids. Its specific chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₇NO₆PubChem[1]
Molecular Weight 341.4 g/mol PubChem[1]
IUPAC Name [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoatePubChem[1]
CAS Number 73544-48-6PubChem[1]
Stereoisomers 7-acetylintermedine, acetyllycopsamine, 7-O-AcetylechinatineNIST WebBook[2]

Discovery and Natural Occurrence

The initial identification of this compound, along with its isomer 7-acetylintermedine, was reported in commercial samples of Borago officinalis L. (borage), a plant belonging to the Boraginaceae family. A seminal 1984 study by Lüthy and colleagues was instrumental in detecting a series of seven pyrrolizidine alkaloids in borage, including the acetylated derivatives of lycopsamine and intermedine.[3]

Subsequent phytochemical investigations have identified this compound in other species of the Boraginaceae family, notably in Lappula myosotis Moench. A 2005 study by Wiedenfeld et al. detailed the isolation of four pyrrolizidine alkaloids from this plant, including lycopsamine, intermedine, and their acetyl derivatives.[4][5][6] The total alkaloid content in Lappula myosotis was found to be approximately 0.2%.[4][5]

Experimental Protocols

The isolation and identification of this compound involve a multi-step process, beginning with the extraction of crude alkaloids from plant material, followed by purification and structural elucidation using various analytical techniques. The following sections detail the methodologies adapted from the primary literature.

Extraction of Crude Pyrrolizidine Alkaloids from Lappula myosotis

A general procedure for the extraction of pyrrolizidine alkaloids from plant material, as described in the study of Lappula myosotis, is as follows:

  • Maceration: Dried and powdered plant material is macerated with an alcoholic solvent (e.g., methanol or ethanol) to extract a wide range of compounds, including the alkaloids.

  • Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to selectively isolate the alkaloids.

    • The crude extract is acidified, typically with sulfuric acid, to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.

    • The acidified extract is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic lipophilic compounds.

    • The aqueous phase containing the protonated alkaloids is then made basic with a strong base, such as ammonia, to deprotonate the alkaloids and make them soluble in organic solvents.

    • The basic aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.

  • Reduction of N-oxides (if necessary): Pyrrolizidine alkaloids can exist as free bases or as N-oxides. To obtain the total alkaloid content, the N-oxides are often reduced to the corresponding tertiary amines using a reducing agent like zinc dust in an acidic medium.

Purification of this compound

The crude alkaloid mixture is a complex combination of different compounds. Therefore, chromatographic techniques are employed for the separation and purification of individual alkaloids.

  • Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the different alkaloids based on their affinity for the stationary phase.

  • Preparative Thin-Layer Chromatography (TLC): For further purification, preparative TLC can be used. The alkaloid mixture is applied as a band on a TLC plate, and after development, the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid) is typically used.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the precursor ion [M+H]⁺ is observed at m/z 342.1911.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the detailed structure and stereochemistry of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule. The structural determination of acetyl derivatives of lycopsamine and intermedine from Lappula myosotis was confirmed using 2D-NMR.[6]

Quantitative Data

The following table summarizes the key quantitative data related to the characterization of this compound.

Data TypeValueMethodSource
Precursor Ion (m/z) 342.1911 ([M+H]⁺)LC-ESI-ITFT MSPubChem[1]
Total Alkaloid Content in Lappula myosotis ~ 0.2%Not specifiedWiedenfeld et al., 2005[4][5]

Note: Detailed quantitative yield of this compound from a specific plant source and comprehensive ¹H and ¹³C NMR data were not available in the reviewed literature.

Visualizations

Experimental Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.

Isolation_Workflow plant_material Dried & Powdered Plant Material maceration Maceration (e.g., Methanol) plant_material->maceration crude_extract Crude Alcoholic Extract maceration->crude_extract acid_extraction Acid-Base Extraction crude_extract->acid_extraction crude_alkaloids Crude Alkaloid Mixture acid_extraction->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between the different analytical techniques used in the identification and characterization of this compound.

Analytical_Techniques Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Quantification Quantification Isolation->Quantification via HPLC Structure Structural Elucidation MS->Structure NMR->Structure

References

Spectroscopic and Mechanistic Insights into 7-Acetyllycopsamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the pyrrolizidine alkaloid, 7-Acetyllycopsamine. It includes a detailed analysis of its mass spectrometry characteristics and discusses the general nuclear magnetic resonance spectroscopic features of related compounds. Furthermore, this guide delves into the molecular mechanisms underlying the hepatotoxicity of pyrrolizidine alkaloids, offering a visual representation of the key signaling pathways involved.

Mass Spectrometry Data

Mass spectrometry is a critical tool for the identification and characterization of this compound. The following tables summarize the key data obtained from Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight (LC-ESI-ITFT) mass spectrometry.

Table 1: LC-ESI-ITFT MS Data for this compound [1]

ParameterValue
Molecular FormulaC₁₇H₂₇NO₆
Molecular Weight341.40 g/mol
Precursor m/z342.1911
Precursor Adduct[M+H]⁺
Ionization ModePositive
Fragmentation ModeHCD

Table 2: MS/MS Fragmentation Data for this compound [1]

Precursor m/zCollision EnergyFragment m/zRelative Abundance
342.191110% (nominal)342.1914999
342.191115% (nominal)342.1913999
180.10211
120.08077

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectra are instrumental in determining the structure of the necine base and the esterifying acids. The chemical shifts and coupling patterns of the protons on the pyrrolizidine ring system provide information about its stereochemistry.

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of these alkaloids. The chemical shifts of the carbon atoms are sensitive to their chemical environment and can be used to identify the different structural motifs within the molecule.

Experimental Protocols

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

The following is a representative protocol for the analysis of pyrrolizidine alkaloids in plant material, which can be adapted for this compound.[2][3][4][5]

Sample Preparation: [2][4][5]

  • Homogenize 1-2 g of the plant material.

  • Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication.

  • Centrifuge the mixture and collect the supernatant.

  • Neutralize the extract and perform solid-phase extraction (SPE) using a C18 cartridge for purification.

  • Wash the cartridge and elute the alkaloids with methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions: [2][3][4][5][6]

  • LC System: Agilent 1290 Infinity Binary LC system or equivalent.[3]

  • Column: Agilent Extend-C18, 100 x 2.1 mm, 1.8 µm or similar reversed-phase column.[3]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid and ammonium formate.

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • MS System: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for each alkaloid.

NMR Analysis of Pyrrolizidine Alkaloids

The following is a general protocol for the NMR analysis of purified pyrrolizidine alkaloids.[7][8]

Sample Preparation: [9][10][11]

  • Dissolve 5-25 mg of the purified alkaloid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition: [7][8]

  • Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a high frequency (e.g., 500 MHz for ¹H).

  • ¹H NMR: Acquire standard one-dimensional ¹H NMR spectra.

  • ¹³C NMR: Acquire proton-decoupled one-dimensional ¹³C NMR spectra.

  • 2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Hepatotoxicity Signaling Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs), including this compound, are known for their hepatotoxicity.[12][13][14] The toxicity is initiated by the metabolic activation of the PAs in the liver by cytochrome P450 enzymes.[14] This process leads to the formation of highly reactive pyrrolic esters. These reactive metabolites can then induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] Furthermore, pyrrolizidine alkaloids can cause endoplasmic reticulum (ER) stress, which can also trigger apoptosis.[15][16]

Below is a diagram illustrating the key signaling pathways involved in pyrrolizidine alkaloid-induced hepatotoxicity.

Hepatotoxicity_Pathway cluster_CellularDamage Cellular Damage cluster_Apoptosis Apoptosis PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Metabolic Activation) PA->CYP450 ReactiveMetabolites Reactive Pyrrolic Esters CYP450->ReactiveMetabolites ROS ROS Production ReactiveMetabolites->ROS ER_Stress ER Stress ReactiveMetabolites->ER_Stress MitochondrialDamage Mitochondrial Damage ReactiveMetabolites->MitochondrialDamage DeathReceptor Death Receptor Activation ReactiveMetabolites->DeathReceptor OxidativeStress Oxidative Stress ROS->OxidativeStress PERK PERK Pathway ER_Stress->PERK Intrinsic Intrinsic Pathway (Mitochondrial) MitochondrialDamage->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DeathReceptor->Extrinsic Caspase Caspase Activation PERK->Caspase Intrinsic->Caspase Extrinsic->Caspase CellDeath Hepatocyte Death Caspase->CellDeath

Caption: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway.

References

7-Acetyllycopsamine in Traditional Medicines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in a variety of plant species, some of which are utilized in traditional medicine systems across the globe. PAs are a class of secondary metabolites known for their potential toxicity, particularly hepatotoxicity, which raises significant safety concerns regarding the use of PA-containing herbal remedies. This technical guide provides an in-depth overview of the occurrence of this compound in traditional medicines, its quantitative analysis, isolation methodologies, and the current understanding of its biological activities and toxicological mechanisms.

Occurrence of this compound in Traditional Medicinal Plants

This compound has been identified in several plant families, most notably Boraginaceae, Asteraceae, and Fabaceae.[1][2] Many species within these families have a history of use in traditional medicine. For instance, plants from the Boraginaceae family, such as those from the genera Amsinckia, Anchusa, Borago, and Symphytum (comfrey), are known to contain this compound and have been used in various traditional healing practices.[3]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots, leaves, etc.), and the geographical origin. This variability underscores the importance of rigorous quality control for herbal medicines containing these plants.

Quantitative Data Summary

The following table summarizes the quantitative data on the occurrence of this compound in various plants used in traditional medicine.

Plant Species (Family)Plant PartTraditional Use (Examples)This compound Concentration (µg/g)Reference
Arnebia guttata (Boraginaceae)RootTraditional Chinese Medicine (TCM) for skin conditions and inflammation341.56–519.51 (total of 8 PAs including this compound)[1]
Lithospermum erythrorhizon (Boraginaceae)RootTCM for skin conditions and as an anti-inflammatory71.16–515.73 (total of 8 PAs including this compound)[1]
Arnebia euchroma (Boraginaceae)RootTCM for skin conditions and infections23.35–207.13 (total of 8 PAs including this compound)[1]
Symphytum officinale (Comfrey) (Boraginaceae)RootTraditional European medicine for wound healing and inflammation1380-8320 (total PAs, including acetyl-lycopsamine)[4]
Symphytum officinale (Comfrey) (Boraginaceae)LeafTraditional European medicine for wound healing and inflammation15-55 (total PAs, including acetyl-lycopsamine)[4]

Note: The data for Arnebia and Lithospermum species represent the total concentration of eight different pyrrolizidine alkaloids, including this compound. The data for Symphytum officinale represents the total pyrrolizidine alkaloid content, with acetyl-lycopsamine being a known constituent.

Experimental Protocols

Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is widely used for the sensitive and selective quantification of pyrrolizidine alkaloids in complex matrices like plant extracts.

Sample Preparation:

  • Homogenize the dried and powdered plant material.

  • Extract a known weight of the sample (e.g., 0.5 g) with an appropriate solvent, such as 0.05 M H2SO4 in methanol-water, using ultrasonication or shaking.

  • Centrifuge the extract and collect the supernatant.

  • Purify the extract using solid-phase extraction (SPE) with a cation-exchange cartridge.

  • Elute the alkaloids from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters (Example):

  • UHPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Kinetex Evo C18, 2.6 µm, 50 x 2.1 mm).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 342.2 → [specific fragment ions]).[2]

  • Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

Isolation of this compound from Plant Material

The following is a generalized protocol adapted from methods for isolating lycopsamine, which can be applied to this compound.[5]

Extraction and Preliminary Purification:

  • Macerate the dried and powdered plant material (e.g., Symphytum officinale roots) with an acidified aqueous solution (e.g., 0.5 M HCl).

  • Filter the extract and basify with a strong base (e.g., concentrated NH4OH) to a pH of 9-10.

  • Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

  • Concentrate the organic extract under reduced pressure.

Chromatographic Purification:

  • Subject the crude alkaloid extract to column chromatography on silica gel or alumina.

  • Elute with a gradient of solvents, such as chloroform-methanol or dichloromethane-methanol, with increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to obtain pure this compound.

Structure Elucidation:

The identity and structure of the isolated this compound can be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): To elucidate the chemical structure.

Biological Activities and Signaling Pathways

The primary biological activity of concern for this compound, like other unsaturated pyrrolizidine alkaloids, is its hepatotoxicity .[3] PAs are not toxic in their native form but are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage.

The hepatotoxicity of PAs is thought to involve several interconnected mechanisms, including oxidative stress and endoplasmic reticulum (ER) stress , which can ultimately lead to apoptosis (programmed cell death) of hepatocytes.[7][8]

Proposed Signaling Pathway for PA-Induced Hepatotoxicity

The following diagram illustrates a plausible signaling pathway for the hepatotoxicity induced by pyrrolizidine alkaloids like this compound, based on current research into related compounds.

PA_Hepatotoxicity_Pathway PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (Liver Metabolism) PA->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress ERStress Endoplasmic Reticulum (ER) Stress ReactiveMetabolites->ERStress DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage ERStress->MitochondrialDamage Apoptosis Apoptosis (Hepatocyte Death) MitochondrialDamage->Apoptosis CellularDamage Cellular Damage DNA_Adducts->CellularDamage Protein_Adducts->CellularDamage CellularDamage->Apoptosis

Caption: Proposed signaling pathway of this compound induced hepatotoxicity.

Experimental Workflow for Investigating Hepatotoxicity

The following diagram outlines a typical experimental workflow to investigate the hepatotoxic effects of this compound.

Hepatotoxicity_Workflow start Isolate/Synthesize This compound in_vitro In Vitro Studies (e.g., HepG2 cells) start->in_vitro in_vivo In Vivo Studies (Animal Models, e.g., mice) start->in_vivo cell_viability Cell Viability Assays (MTT, LDH) in_vitro->cell_viability ros_assay ROS Production Assay in_vitro->ros_assay er_stress_markers ER Stress Marker Analysis (Western Blot) in_vitro->er_stress_markers apoptosis_assay Apoptosis Assays (Flow Cytometry, Caspase Activity) in_vitro->apoptosis_assay mechanism Mechanism Elucidation cell_viability->mechanism ros_assay->mechanism er_stress_markers->mechanism apoptosis_assay->mechanism histopathology Liver Histopathology in_vivo->histopathology serum_markers Serum Liver Enzyme Analysis (ALT, AST) in_vivo->serum_markers histopathology->mechanism serum_markers->mechanism conclusion Conclusion on Hepatotoxicity mechanism->conclusion

Caption: Experimental workflow for hepatotoxicity assessment of this compound.

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid present in various plants used in traditional medicine. Its presence, often in significant concentrations, poses a considerable health risk due to its potential hepatotoxicity. The mechanisms of this toxicity are complex, involving metabolic activation in the liver, leading to oxidative stress, ER stress, and ultimately, hepatocyte apoptosis. Rigorous analytical methods, such as UHPLC-MS/MS, are essential for the quality control of herbal products to ensure patient safety. Further research is warranted to fully elucidate the specific signaling pathways affected by this compound and to develop strategies to mitigate its toxic effects in the context of traditional medicine.

References

7-Acetyllycopsamine N-oxide: A Technical Overview of its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their widespread occurrence in the plant kingdom and their potential biological activities. As an N-oxide derivative, it represents a common form in which PAs are stored in plants. This technical guide provides an in-depth overview of the natural sources of this compound N-oxide, detailed methodologies for its extraction and quantification, and a summary of its proposed biosynthetic pathway.

Natural Occurrence

This compound N-oxide, often found alongside its stereoisomer 7-acetylintermedine N-oxide, is predominantly found in species belonging to the Boraginaceae (borage) family. Notably, it is a significant constituent of comfrey (Symphytum officinale L.), a plant with a long history of medicinal use, though concerns about its PA content have led to restrictions on its internal use. Other genera within the Boraginaceae, such as Amsinckia, Anchusa, and Borago, are also known to produce lycopsamine-type alkaloids and their derivatives, making them potential sources of this compound N-oxide.[1] It has also been identified in Eupatorium maculatum and Ageratum conyzoides.

Data Presentation: Quantitative Analysis

The concentration of this compound N-oxide can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part analyzed. The following table summarizes quantitative data for the stereoisomeric pair of 7-acetylintermedine N-oxide and this compound N-oxide in the roots of Symphytum officinale from various European regions.

Plant SourcePlant PartCompound MeasuredConcentration (mg/g dry weight)Analytical Method
Symphytum officinale (Switzerland)RootsAcetylintermedine-N-oxide + Acetyllycopsamine-N-oxide0.13HPLC-MS/MS
Symphytum officinale (Germany - Sample 1)RootsAcetylintermedine-N-oxide + Acetyllycopsamine-N-oxide0.25HPLC-MS/MS
Symphytum officinale (Germany - Sample 2)RootsAcetylintermedine-N-oxide + Acetyllycopsamine-N-oxide0.18HPLC-MS/MS
Symphytum officinale (Poland)RootsAcetylintermedine-N-oxide + Acetyllycopsamine-N-oxide0.15HPLC-MS/MS

Data synthesized from a study on the influence of post-harvest storage time on comfrey roots. The values represent the initial measurements.[2]

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and quantification of pyrrolizidine alkaloids from plant materials.[3][4]

Extraction of Pyrrolizidine Alkaloids

This protocol outlines a general procedure for the extraction of PAs, including this compound N-oxide, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Symphytum officinale)

  • Extraction solution: 0.05 M Sulfuric acid in water

  • Neutralization solution: Ammonia solution

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • pH indicator strips or pH meter

  • Folded filter paper

Procedure:

  • Weigh 2.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solution (0.05 M H₂SO₄) to the sample.

  • Ensure the plant material is completely wetted and place the tube in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at 3800 x g.

  • Carefully decant the supernatant into a clean collection tube.

  • Resuspend the plant material pellet in another 20 mL of the extraction solution and repeat the sonication and centrifugation steps.

  • Combine the supernatants from both extractions.

  • Neutralize the combined extract to approximately pH 7 using the ammonia solution. Monitor the pH with indicator strips or a pH meter.

  • Filter the neutralized extract through a folded filter paper to remove any fine particulate matter. The filtrate is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) for Sample Clean-up

This step is crucial for removing interfering compounds from the crude extract prior to HPLC-MS/MS analysis.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Filtered extract from the previous step

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry out.

  • Load 10 mL of the filtered, neutralized plant extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the pyrrolizidine alkaloids with two 5 mL portions of methanol into a clean collection tube.

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and selective quantification of this compound N-oxide.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound N-oxide and an appropriate internal standard should be monitored. For this compound N-oxide (C₁₇H₂₇NO₇, MW: 357.4), the protonated molecule [M+H]⁺ at m/z 358.2 would be the precursor ion. Product ions would be determined by infusion of a standard.

  • Source Parameters: Nebulizer gas, curtain gas, and collision gas pressures, as well as ion source temperature and ion spray voltage, should be optimized for maximum sensitivity.

Mandatory Visualization

Biosynthetic Pathway of Lycopsamine-Type Alkaloids

The following diagram illustrates the postulated biosynthetic pathway leading to lycopsamine-type pyrrolizidine alkaloids, including the precursors to this compound N-oxide. The pathway begins with the amino acid arginine and proceeds through several key intermediates.

Biosynthesis of this compound N-oxide Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine synthase Necine_Base Necine Base (e.g., Retronecine) Homospermidine->Necine_Base Oxidation & Cyclization Lycopsamine Lycopsamine Necine_Base->Lycopsamine Esterification with necic acid Acetyllycopsamine This compound Lycopsamine->Acetyllycopsamine Acetylation Acetyllycopsamine_N_oxide This compound N-oxide Acetyllycopsamine->Acetyllycopsamine_N_oxide N-oxidation

Biosynthetic pathway of lycopsamine-type alkaloids.

This simplified diagram shows the key steps in the formation of this compound N-oxide. The initial steps involve the formation of the necine base from amino acid precursors. This core structure is then esterified with a necic acid to form lycopsamine. Subsequent acetylation and N-oxidation reactions yield the final product.[5][6]

References

Methodological & Application

7-Acetyllycopsamine from Comfrey: A Detailed Protocol for Extraction and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction, isolation, and quantification of 7-acetyllycopsamine, a pyrrolizidine alkaloid (PA), from comfrey (Symphytum officinale L.). Due to the known hepatotoxicity of certain PAs, including this compound, standardized and reliable methods for their extraction and analysis are crucial for research and pharmaceutical development. The following protocols are synthesized from established methodologies to ensure accuracy and reproducibility.

I. Introduction

Comfrey has a long history of use in traditional medicine. However, its application has been significantly restricted due to the presence of hepatotoxic pyrrolizidine alkaloids.[1][2][3][4] this compound, along with its isomer 7-acetylintermedine, is often a major PA constituent in comfrey root.[5][6] This application note details a robust laboratory-scale protocol for the extraction and purification of this compound from comfrey root, followed by methods for its quantification.

II. Quantitative Data Summary

The yield of this compound and related alkaloids from comfrey can vary depending on the plant part, geographical origin, and the extraction method employed. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodKey Alkaloids MeasuredYield/ConcentrationReference
Comfrey RootSonication with basic chloroform followed by SPETotal Pyrrolizidine Alkaloids96.8% average recovery from SPE[7][8]
ComfreySonication with Methanol:H₂O (50:50)LycopsamineOptimized solvent selection[1][9]
Comfrey LeavesUltrasound-assisted extraction with Betaine-urea NADESLycopsamine0.018 mg/g[10][11]
Comfrey RootNot specifiedThis compound and 7-acetylintermedineMajor constituents of total alkaloids (0.07%)[5][12]
Comfrey Root and LeavesNot specifiedThis compound N-oxideDominant compound in roots[13]

III. Experimental Protocols

A. Extraction of Pyrrolizidine Alkaloids from Comfrey Root

This protocol is based on a solid-phase extraction (SPE) method which has shown high recovery rates for PAs from comfrey.[7][8]

1. Materials and Reagents:

  • Powdered comfrey root (Symphytum officinale)

  • Chloroform, analytical grade

  • Ammonium hydroxide (or other suitable base)

  • Acetone, analytical grade

  • Petroleum ether, analytical grade

  • Methanol, analytical grade

  • Solid-Phase Extraction (SPE) columns (e.g., Ergosil)

  • Sonicator

  • Shaker

  • Vacuum manifold for SPE

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered comfrey root into a suitable flask.

  • Extraction Solvent Preparation: Prepare a basic chloroform solution by adding a sufficient amount of ammonium hydroxide to chloroform to reach a pH of approximately 9-10.

  • Extraction: Add 100 mL of the basic chloroform to the comfrey root powder. Sonicate the mixture for 30 minutes, followed by shaking for 1 hour at room temperature.[7][8]

  • Filtration: Filter the extract through a suitable filter paper to remove the solid plant material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE column by passing 5 mL of methanol followed by 5 mL of basic chloroform through it.

    • Load the filtered extract onto the conditioned SPE column under vacuum.[7][8]

    • Wash the column with 2 mL of acetone-chloroform (8:2, v/v) to remove impurities.[7][8]

    • Wash the column with 2 mL of petroleum ether to remove residual chloroform.[7][8]

    • Dry the column under vacuum for 10 minutes.

  • Elution: Elute the PAs from the column with two successive 1 mL aliquots of methanol into a clean collection tube.[7][8]

  • Concentration: Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Redissolve the dried extract in a known volume (e.g., 1 mL) of methanol for subsequent analysis.

B. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation and quantification of individual PAs.[1][9][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective for separation.[13]

  • Column Temperature: 25 °C has been shown to improve the separation of PA isomers.[13]

  • Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode is typically used for the detection of PAs.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.

2. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound (if available) of known concentrations in methanol.

  • Calibration Curve: Inject the standard solutions into the HPLC-MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the reconstituted comfrey extract into the HPLC-MS system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z). Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

IV. Visualizations

Workflow for this compound Extraction and Purification

Extraction_Workflow Start Powdered Comfrey Root Extraction Extraction with Basic Chloroform (Sonication & Shaking) Start->Extraction Filtration Filtration Extraction->Filtration SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Filtration->SPE_Cleanup Elution Elution with Methanol SPE_Cleanup->Elution Concentration Evaporation to Dryness Elution->Concentration Final_Product Purified this compound Extract Concentration->Final_Product

Caption: Workflow of the extraction and purification process for this compound from comfrey root.

Logical Relationship of Analytical Steps

Analytical_Workflow Sample Purified Extract HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry Detection (ESI+) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: The analytical workflow for the quantification of this compound using HPLC-MS.

References

Purification of 7-Acetyllycopsamine via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetyllycopsamine, a pyrrolizidine alkaloid found in plants of the Symphytum genus (commonly known as comfrey), is of significant interest to researchers in toxicology and drug development due to its potential biological activity.[1][2] This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established principles for the separation of pyrrolizidine alkaloids and is designed to yield a product of high purity suitable for further analytical and biological studies.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, many of which exhibit significant toxicity.[1] this compound is a monoester PA and a derivative of lycopsamine, often found alongside it in Symphytum officinale.[2][3] The purification of individual PAs is essential for accurate toxicological assessment and for the investigation of their potential pharmacological properties. Column chromatography is a fundamental and widely used technique for the preparative separation of natural products.[4] This protocol outlines a robust method for the isolation of this compound using silica gel as the stationary phase and a solvent gradient as the mobile phase.

Experimental Protocols

Preparation of Crude Alkaloid Extract from Symphytum officinale

This initial extraction protocol is crucial for obtaining a concentrated mixture of alkaloids prior to chromatographic purification.

Materials:

  • Dried and powdered roots of Symphytum officinale

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Zinc (Zn) dust

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Centrifuge

  • pH meter

Procedure:

  • Extraction: Macerate 100 g of powdered S. officinale root with 500 mL of methanol for 24 hours at room temperature. Filter the mixture and repeat the extraction on the plant residue two more times. Combine the methanolic extracts.

  • Acidification and N-Oxide Reduction: Concentrate the combined methanolic extract under reduced pressure. Acidify the aqueous residue to pH 2 with 0.5 M H₂SO₄. Add 10 g of zinc dust in small portions while stirring to reduce the PA N-oxides to their corresponding tertiary bases. Stir the mixture for 4 hours at room temperature.

  • Basification and Liquid-Liquid Extraction: After the reduction is complete, filter the mixture to remove the excess zinc dust. Basify the filtrate to pH 9-10 with a 25% ammonia solution. Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude alkaloid mixture.

Materials:

  • Crude alkaloid extract

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Diethylamine (Et₂NH)

  • Glass chromatography column (e.g., 50 cm length, 4 cm internal diameter)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent

Procedure:

  • Column Packing: Prepare a slurry of 150 g of silica gel in the initial mobile phase (100% Dichloromethane). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed. Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude alkaloid extract (approximately 1-2 g) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% dichloromethane and gradually introduce methanol and diethylamine. A suggested gradient is as follows:

    • Fractions 1-20: 100% Dichloromethane

    • Fractions 21-50: Dichloromethane:Methanol (98:2, v/v)

    • Fractions 51-100: Dichloromethane:Methanol (95:5, v/v)

    • Fractions 101-150: Dichloromethane:Methanol:Diethylamine (90:9:1, v/v/v)

    • Fractions 151-200: Dichloromethane:Methanol:Diethylamine (85:13.5:1.5, v/v/v)

  • Fraction Collection: Collect fractions of 15-20 mL using a fraction collector.

  • Fraction Analysis by TLC: Monitor the separation by TLC. Spot a small aliquot of each fraction onto a TLC plate. Develop the plate in a chamber saturated with a mobile phase of Dichloromethane:Methanol:Diethylamine (70:26:4, v/v/v).[1] Visualize the spots under a UV lamp at 254 nm and by spraying with Dragendorff's reagent (PAs typically appear as orange-brown spots).

  • Pooling and Concentration: Combine the fractions containing pure this compound (identified by comparison with a reference standard if available, or by subsequent analytical techniques). Evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification process. These values are representative and may vary depending on the quality of the plant material and the precise execution of the protocol.

ParameterValue
Starting Material
Weight of S. officinale root powder100 g
Crude Extract
Yield of crude alkaloid extract1.5 - 2.5 g
Column Chromatography
Weight of silica gel150 g
Amount of crude extract loaded1.0 g
Purified this compound
Expected Yield50 - 100 mg
Purity (by HPLC-UV/MS)>95%
Retention Factor (Rf) on TLC~0.5 (in CH₂Cl₂:MeOH:Et₂NH 70:26:4)[1]

Visualizations

experimental_workflow start Start: Dried S. officinale Root Powder extraction Methanolic Extraction start->extraction acidification_reduction Acidification (pH 2) & N-Oxide Reduction (Zn/H+) extraction->acidification_reduction basification_extraction Basification (pH 9-10) & Liquid-Liquid Extraction (CH2Cl2) acidification_reduction->basification_extraction crude_extract Crude Alkaloid Extract basification_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify pure fractions pure_compound Purified this compound pooling->pure_compound

Caption: Workflow for the extraction and purification of this compound.

column_chromatography_logic load_sample Load Crude Alkaloid Extract (dissolved in non-polar solvent) start_elution Start Elution with 100% Dichloromethane load_sample->start_elution gradient Gradually Increase Polarity (add Methanol, then Diethylamine) start_elution->gradient elution_order Elution Order (Less polar compounds elute first) gradient->elution_order collect_fractions Collect Fractions elution_order->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions identify_product Identify Fractions Containing This compound (Rf ~0.5) analyze_fractions->identify_product

References

Application Note: Quantification of 7-Acetyllycopsamine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species, commonly found in the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds are a significant concern for food and drug safety due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] this compound, for instance, has been shown to be a mild hepatotoxin that can induce liver inflammation.[4] The toxicity of PAs is linked to their metabolic activation by cytochrome P450 enzymes in the liver, which converts them into reactive pyrrolic metabolites capable of binding to cellular DNA and proteins.[5][6]

Given the potential health risks, regulatory bodies have set stringent limits on PA levels in herbal medicines, teas, and other food products.[3][7] Therefore, a highly sensitive and selective analytical method is crucial for the accurate quantification of this compound in various matrices. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred technique for this purpose, offering excellent specificity and low detection limits.[8] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPLC-MS/MS.

Principle

This method involves an initial acidic liquid extraction of this compound from the sample matrix, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering components. The purified extract is then concentrated and analyzed by HPLC-MS/MS. Separation is achieved on a C18 reversed-phase column using a gradient elution. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Quantification is based on a matrix-matched calibration curve to correct for any matrix-related signal suppression or enhancement.[9]

Materials and Reagents

  • Standards: this compound analytical standard (purity ≥95%). An appropriate internal standard (IS), such as a stable isotope-labeled analogue, should be used if available.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), sulfuric acid (analytical grade), and ammonia solution (analytical grade).

  • Gases: High-purity nitrogen for solvent evaporation and as a collision gas.

  • SPE Cartridges: Strong cation exchange (e.g., Oasis MCX) cartridges.

  • Sample Matrix: Blank matrix (e.g., PA-free herbal tea) for preparing matrix-matched standards.

Instrumentation

  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

  • Data System: Software for instrument control, data acquisition, and quantitative analysis.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C.[9][10]

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with a methanol/water (5:95, v/v) mixture.[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by serially diluting the working standard solution with the blank matrix extract to create matrix-matched calibrants.[3][9]

Sample Preparation (Herbal Tea Example)
  • Extraction:

    • Weigh 1.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid and combine the supernatants.

  • SPE Cleanup: [9]

    • Conditioning: Condition an MCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Loading: Load the combined acidic extract (approx. 40 mL) onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analyte with 10 mL of 2.5% ammoniated methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of methanol/water (5:95, v/v) containing 0.1% formic acid.

    • Vortex briefly and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: HPLC Parameters

Parameter Value
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3 µL

| Gradient Elution | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
10.0 80
14.0 80
14.1 5

| 16.0 | 5 |

Table 3: Mass Spectrometer Parameters

Parameter Value
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
This compound 342.2 180.1 30 15 Quantifier
This compound 342.2 120.1 30 25 Qualifier

Note: The precursor m/z for this compound ([M+H]+) is 342.1911.[11] Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Visualized Protocols and Pathways

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Herbal Tea) Extract 2. Acidic Extraction (0.05 M H₂SO₄) Sample->Extract SPE 3. SPE Cleanup (MCX Cartridge) Extract->SPE Elute 4. Elution (Ammoniated Methanol) SPE->Elute Recon 5. Evaporation & Reconstitution Elute->Recon HPLC 6. UHPLC Separation (C18 Column) Recon->HPLC MSMS 7. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant 8. Quantification (Matrix-Matched Curve) MSMS->Quant Report 9. Result Reporting (µg/kg) Quant->Report

Caption: Overall experimental workflow from sample preparation to final data reporting.

Metabolic_Activation Metabolic Activation Pathway of Pyrrolizidine Alkaloids cluster_cellular_targets Cellular Targets PA This compound (Inactive Pro-toxin) CYP450 Metabolic Activation (Hepatic Cytochrome P450s) PA->CYP450 Dehydrogenation DHP Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) CYP450->DHP DNA DNA Adducts DHP->DNA Alkylation Protein Protein Cross-linking DHP->Protein Alkylation Toxicity Cellular Damage & Hepatotoxicity DNA->Toxicity Protein->Toxicity

Caption: Metabolic activation of PAs leading to hepatotoxicity.[2][5][6]

Method Performance Characteristics

The developed method should be validated according to relevant guidelines to ensure reliability.[12][13] Typical performance data for PA analysis are summarized below.[3]

Table 5: Representative Method Validation Parameters

Parameter Typical Value Description
Linearity (r²) > 0.995 A calibration curve is constructed by plotting peak area against concentration.
LOD (µg/kg) 0.015 - 0.75 The lowest concentration of analyte that can be reliably detected.
LOQ (µg/kg) 0.05 - 2.5 The lowest concentration of analyte that can be accurately quantified.
Recovery (%) 65 - 115% The efficiency of the extraction process, determined by spiking blank matrix.

| Precision (%RSD) | < 15% | The closeness of agreement between replicate measurements (intra- and inter-day). |

Values are representative and may vary depending on the matrix and instrumentation.[3]

Conclusion

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of this compound in complex matrices such as herbal teas. The protocol involves a straightforward acidic extraction followed by an effective SPE cleanup, ensuring minimal matrix effects and reliable quantification. The use of UHPLC provides excellent chromatographic resolution, while tandem mass spectrometry in MRM mode offers the high selectivity and sensitivity required to meet regulatory limits. This method is suitable for routine monitoring, quality control of herbal products, and food safety applications.

References

Quantitative Analysis of 7-Acetyllycopsamine in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family.[1][2] PAs are of significant interest to researchers and drug development professionals due to their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of their unsaturated necine base structure. Therefore, accurate and sensitive quantitative analysis of this compound in plant extracts is crucial for the safety assessment of herbal products, toxicological studies, and drug discovery processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant materials.

Quantitative Data Summary

The concentration of this compound can vary significantly between different plant species, plant parts, and even within the same species due to geographical and environmental factors.[1] The following table summarizes the reported quantitative data for this compound and related PAs in various plant species.

Plant SpeciesPlant PartThis compound ContentTotal Pyrrolizidine Alkaloid (PA) ContentReference
Symphytum officinale (Comfrey)RootsConstitutes about 1% of total PAs1380 - 8320 µg/g[1][3]
Symphytum officinale (Comfrey)Leaves8-11 times lower than in roots15 - 55 µg/g[3][4]
Amsinckia intermedia (Fiddleneck)Aerial PartsPresent, but not individually quantifiedNot specified[5]
Arnebia guttataNot specifiedPresent, but not individually quantified341.56–519.51 μg/g (total of 8 PAs)[1]
Lappula myosotisNot specifiedReported to be presentNot quantified[2]
Pulmonaria obscuraNot specifiedReported to be presentNot quantified[2]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an effective method for extracting this compound and other pyrrolizidine alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 0.05 M H₂SO₄ in 50% Methanol (v/v)

  • Solid Phase Extraction (SPE) Cartridges: C18, 500 mg

  • Methanol (for SPE elution)

  • Ammonia solution (for pH adjustment)

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of the Extraction Solvent to the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the plant pellet with an additional 20 mL of Extraction Solvent.

    • Combine the supernatants from both extractions.

  • SPE Cleanup:

    • Adjust the pH of the combined supernatant to approximately 8-9 with ammonia solution.

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the pH-adjusted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the PAs, including this compound, with 10 mL of methanol.

  • Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of this compound from other co-extracted compounds.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 342.2. Characteristic product ions for fragmentation should be determined by infusing a standard solution of this compound. A common fragment ion is m/z 120.1.

Calibration and Quantification:

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Create a series of calibration standards by serially diluting the stock solution in the initial mobile phase to cover the expected concentration range in the samples.

  • Inject the calibration standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extracts and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Quantitative Analysis plant_material Dried Plant Material extraction_solvent Add 0.05 M H2SO4 in 50% MeOH plant_material->extraction_solvent sonication Sonication (30 min) extraction_solvent->sonication centrifugation Centrifugation (4000 rpm, 10 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction centrifugation->repeat_extraction Pellet combined_supernatant Combined Supernatants supernatant->combined_supernatant repeat_extraction->centrifugation ph_adjustment Adjust pH to 8-9 combined_supernatant->ph_adjustment combined_supernatant->ph_adjustment sample_loading Load Extract onto SPE ph_adjustment->sample_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->sample_loading spe_wash Wash with Water sample_loading->spe_wash spe_elution Elute with Methanol spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the quantitative analysis of this compound.

signaling_pathway cluster_ingestion Ingestion and Metabolism cluster_toxicity Cellular Toxicity PA Pyrrolizidine Alkaloids (e.g., this compound) Metabolism Hepatic Metabolism (CYP450) PA->Metabolism Dehydropyrrolizidine Dehydropyrrolizidine Alkaloids (Toxic Metabolites) Metabolism->Dehydropyrrolizidine DNA_Adducts DNA Adducts Dehydropyrrolizidine->DNA_Adducts Dehydropyrrolizidine->DNA_Adducts Protein_Adducts Protein Adducts Dehydropyrrolizidine->Protein_Adducts Dehydropyrrolizidine->Protein_Adducts Cellular_Damage Cellular Damage & Apoptosis DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Caption: General metabolic pathway leading to PA-induced toxicity.

References

Application Note: Validated UHPLC-MS/MS Method for the Quantification of 7-Acetyllycopsamine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. Due to the potential hepatotoxicity associated with PAs, sensitive and accurate quantification of these compounds in botanical extracts and derived products is crucial for safety assessment and quality control in the pharmaceutical and herbal product industries. This application note details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the selective and quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Analytical Method

The method utilizes reversed-phase UHPLC for the separation of this compound from complex sample matrices, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.

Experimental Protocols

1. Standard and Sample Preparation

  • Reference Standard: A certified reference standard of this compound hydrochloride is commercially available from suppliers such as PhytoLab, distributed through retailers like Sigma-Aldrich.[1][2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol. Store this solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These will be used to construct the calibration curve.

  • Sample Extraction:

    • Weigh 1 g of the homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.[2]

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.[2]

    • Load 2 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

    • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (95:5 Water:Methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: A standard UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UHPLC Parameters

ParameterCondition
Column Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 80% B over 8 minutes, hold at 80% B for 2 minutes, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion ([M+H]+): 342.2[3] Product Ion 1 (Quantifier): 180.1[1] Product Ion 2 (Qualifier): 120.1[3]
Collision Energy To be optimized for the specific instrument. A starting range of 15-30 eV is recommended for both transitions.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][5][6][7]

Table 3: Summary of Method Validation Data

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (% RSD) Intra-day: < 4.5% Inter-day: < 6.8%
Specificity No significant interference was observed at the retention time of this compound from blank matrix.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing and Validation start Receive Plant Material homogenize Homogenize Sample start->homogenize weigh Weigh Sample homogenize->weigh extract Acidic Extraction weigh->extract spe SPE Cleanup extract->spe reconstitute Reconstitute spe->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject ref_std Prepare Reference Standard Stock work_std Prepare Working Standards ref_std->work_std work_std->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound calibrate->quantify validate Method Validation quantify->validate report Generate Report validate->report

Figure 1: Experimental workflow for the validated analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the mass spectrometric detection of this compound.

mass_spec_logic cluster_products Product Ions compound This compound in sample esi Electrospray Ionization (ESI+) compound->esi precursor Precursor Ion [M+H]+ = m/z 342.2 esi->precursor cid Collision-Induced Dissociation (CID) precursor->cid product1 Quantifier Ion m/z 180.1 cid->product1 MRM 1 product2 Qualifier Ion m/z 120.1 cid->product2 MRM 2

Figure 2: Logical diagram of the MS/MS detection process for this compound.

This application note provides a comprehensive and detailed protocol for a validated UHPLC-MS/MS method for the quantification of this compound in plant extracts. The method is sensitive, selective, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and natural products industries. The provided validation data demonstrates the reliability of the method, and the detailed protocols and diagrams offer a clear guide for implementation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 7-Acetyllycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species. Pyrrolizidine alkaloids are known for their potential hepatotoxicity and cytotoxic effects, which have garnered interest in their potential as anticancer agents. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and associated risks. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The described methods will enable researchers to determine the compound's potency, mechanism of cell death, and effects on cell cycle progression in various cancer cell lines.

Data Presentation

The following table summarizes hypothetical quantitative cytotoxicity data for this compound against three human cancer cell lines. These values are representative and intended to illustrate the data that can be generated using the protocols described herein. Actual IC50 values should be determined experimentally.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM) [Hypothetical]
A549Lung CarcinomaMTT4825
HeLaCervical CancerLDH4835
HepG2Hepatocellular CarcinomaMTT4815

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5][6]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare reagents as described in relevant protocols.[4][5][7]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocols 1.1 and 1.2).

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum LDH release is observed).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Data Analysis:

  • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16][17]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • 6-well plates or culture flasks

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in Protocol 3.1.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Data Analysis:

  • Use cell cycle analysis software to generate a histogram of DNA content.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathways

Based on studies of the related compound lycopsamine, this compound is hypothesized to induce apoptosis and cell cycle arrest. The following diagrams illustrate the potential signaling pathways involved.

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax Bax Cellular Stress->Bax Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell_Cycle_Arrest_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Cdc25c Cdc25c Chk1/Chk2->Cdc25c Cyclin B1/Cdk1 Cyclin B1/Cdk1 Cdc25c->Cyclin B1/Cdk1 G2/M Arrest G2/M Arrest G2/M Transition G2/M Transition Cyclin B1/Cdk1->G2/M Transition MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Apoptosis_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Seed & Treat Cells Seed & Treat Cells Harvest & Wash Harvest & Wash Seed & Treat Cells->Harvest & Wash Stain with Annexin V/PI Stain with Annexin V/PI Harvest & Wash->Stain with Annexin V/PI Incubate Incubate Stain with Annexin V/PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

References

Application Notes and Protocols for the Use of 7-Acetyllycopsamine as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 7-Acetyllycopsamine as a reference standard in the quantitative analysis of pyrrolizidine alkaloids (PAs) in various matrices. The methodologies outlined are based on established analytical techniques, primarily Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and are intended to support food safety, quality control, and research applications.

Introduction

This compound is a pyrrolizidine alkaloid, a class of natural toxins produced by numerous plant species.[1][2] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the presence of PAs in the food chain is a significant safety concern.[3][4] Regulatory bodies worldwide have set maximum limits for PA content in various food products, including honey, tea, herbal infusions, and feed. Accurate quantification of PAs is therefore crucial for consumer protection and compliance with food safety standards.

The use of a certified reference standard is fundamental for the accurate and reliable quantification of chemical compounds. This compound, available as a primary reference substance, serves as a crucial tool for the calibration of analytical instruments, validation of analytical methods, and ensuring the traceability of measurement results.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC₁₇H₂₇NO₆
Molecular Weight341.4 g/mol [5][6]
CAS Number73544-48-6[5]
AppearanceSolid
Storage-20°C

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and spiking experiments.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve the weighed standard in a 10 mL volumetric flask with methanol.

    • Ensure complete dissolution by vortexing or sonicating.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 5% methanol in water).

    • The concentration range for the calibration curve should bracket the expected concentration of the analyte in the samples. A typical range is 0.1 ng/mL to 100 ng/mL.[3]

Sample Preparation: Solid-Phase Extraction (SPE) for Honey and Tea

Objective: To extract and clean up PAs from complex matrices prior to UHPLC-MS/MS analysis. This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Honey or tea sample

  • 0.05 M Sulfuric acid

  • Ammonia solution

  • Methanol

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Extraction:

    • Honey: Weigh 1-5 g of honey into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid and vortex until the honey is completely dissolved.

    • Tea: Weigh 1-2 g of ground tea into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid. Extract by shaking or sonication for 30-60 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Clean-up:

    • Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Elute the PAs with 5 mL of 5% ammonia in methanol.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

UHPLC-MS/MS Analysis

Objective: To separate and quantify this compound and other PAs using UHPLC-MS/MS.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3][4]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[2]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[2]
Flow Rate 0.3 mL/min[3][4]
Injection Volume 5 µL
Column Temperature 40°C[3][4]
Gradient Program 0-1 min, 5% B; 1-8 min, 5-60% B; 8-10 min, 60-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B (equilibration)

MS/MS Conditions (Typical for this compound):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 342.2
Product Ions (m/z) 120.1, 138.1
Collision Energy Optimized for the specific instrument

Note: The gradient program and MS/MS transitions should be optimized for the specific instrument and the full range of PAs being analyzed.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined by interpolating the peak area of the sample on the calibration curve. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.99 being desirable.

Method Validation Data

The following tables summarize typical quantitative data for the analysis of pyrrolizidine alkaloids using methods validated with reference standards like this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Matrices (µg/kg) [3][4]

MatrixLOD RangeLOQ Range
Honey0.015 - 0.300.05 - 1.00
Tea0.03 - 0.750.1 - 2.5
Milk0.014 - 0.6820.045 - 2.273
FeedNot specified5.0 (for most PAs)

Table 2: Recovery and Precision Data for Pyrrolizidine Alkaloid Analysis [4][7][8]

MatrixSpiking Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)
HoneyLow, Medium, High64.5 - 103.4< 15
TeaLow, Medium, High67.6 - 107.6< 15
MilkLow, Medium, High65.2 - 112.2< 15
Feed5, 20, 10084.1 - 112.93.0 - 13.6
Plant MaterialNot specified84.6 - 108.23.8 - 20.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (Honey, Tea, etc.) Extraction Extraction with 0.05 M H₂SO₄ Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Standard This compound Reference Standard Working_Standards Working Standards Standard->Working_Standards Dilution Working_Standards->Calibration

Caption: Experimental workflow for PA analysis.

quantitative_analysis_logic cluster_known Known Concentration cluster_unknown Unknown Concentration cluster_result Result Ref_Std This compound Reference Standard (Known Purity & Concentration) Cal_Curve Calibration Curve (Response vs. Concentration) Ref_Std->Cal_Curve Establishes Quant_Result Quantified Concentration in Sample Cal_Curve->Quant_Result Determines Sample_Analysis Analysis of Sample Extract Sample_Response Instrument Response (Peak Area) Sample_Analysis->Sample_Response Generates Sample_Response->Cal_Curve Compared to

Caption: Logic of quantitative analysis.

References

Synthesis and Evaluation of 7-Acetyllycopsamine Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, toxicology, and pharmacology.

Introduction:

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential hepatotoxicity, which has been a subject of extensive toxicological research. However, the structural diversity of PAs also presents opportunities for the development of novel therapeutic agents, particularly in oncology, by leveraging their cytotoxic properties. The synthesis of this compound derivatives allows for the systematic investigation of structure-activity relationships (SAR), aiming to dissociate the cytotoxic effects from the hepatotoxic effects and to develop derivatives with improved therapeutic indices. This document provides detailed protocols for the synthesis of this compound derivatives and for their biological evaluation in a research setting.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by the esterification of the necine base, retronecine, with a suitable necic acid, followed by selective acetylation. Retronecine itself can be synthesized through various multi-step procedures or isolated from natural sources.

Experimental Workflow for Synthesis:

G cluster_0 Retronecine Preparation cluster_1 Esterification & Acetylation cluster_2 Purification & Characterization start Starting Material (e.g., Pyrrolidine derivative) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition reduction Reduction & Deprotection cycloaddition->reduction retronecine (+)-Retronecine reduction->retronecine esterification Esterification at C9-OH retronecine->esterification necic_acid Viridifloric Acid Derivative (Protected) necic_acid->esterification deprotection Deprotection of Necic Acid esterification->deprotection acetylation Selective Acetylation at C7-OH deprotection->acetylation final_product This compound Derivative acetylation->final_product purification Column Chromatography final_product->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding & Activation Smad23 Smad2/3 Receptor->Smad23 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Transcription (e.g., Fibrosis, Apoptosis) Nucleus->Gene_expression Regulation PA Pyrrolizidine Alkaloid Metabolites DNA_damage DNA Damage & Cell Cycle Arrest PA->DNA_damage DNA_damage->Smad_complex Potential Interference DNA_damage->Gene_expression Altered Gene Expression

Application of 7-Acetyllycopsamine in Metabolic Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their hepatotoxic effects. Due to its specific metabolic actions, this compound serves as a valuable tool in metabolic research, particularly in studies focusing on liver function, drug metabolism, and toxicology. Its primary mechanism of toxicity involves metabolic activation in the liver, leading to the disruption of key metabolic pathways. These application notes provide an overview of its use in studying metabolic dysregulation and detailed protocols for relevant experimental procedures.

Core Applications in Metabolic Studies

This compound is primarily utilized to investigate:

  • Hepatotoxicity and Drug-Induced Liver Injury (DILI): To model and study the mechanisms of liver damage.

  • Bile Acid Homeostasis: To understand the disruption of bile acid synthesis, transport, and regulation.

  • Amino Acid Metabolism: Specifically, to probe the pathways of tyrosine catabolism.

  • One-Carbon Metabolism: To study the effects on pathways involving taurine and creatine.

  • Gut Microbiome-Liver Axis: To investigate the interplay between microbial metabolites and liver function.

Data Presentation

Table 1: Qualitative Changes in Key Metabolites Following this compound Exposure

Metabolite ClassMetaboliteDirection of ChangeBiological Implication
Amino Acids TyrosineInhibition of hepatic catabolism
PhenylalanineSpecific effect on tyrosine pathway
One-Carbon Metabolism TaurineCytoprotective response, altered protein synthesis
CreatineAssociated with taurine elevation in acute toxicity
Gut Microbiome Metabolites HippurateAltered gut microbial activity and/or liver function
p-cresol glucuronide↔ / ↑ / ↓Variable, may correlate with extent of liver injury
Phenylacetylglycine↔ / ↑Altered gut microbial metabolism
Trimethylamine↔ / ↑Altered gut microbial metabolism

Table 2: Qualitative Changes in Gene Expression Associated with Pyrrolizidine Alkaloid-Induced Disruption of Bile Acid Homeostasis

Gene CategoryGene SymbolFunctionDirection of Change
Bile Acid Synthesis CYP7A1Rate-limiting enzyme in bile acid synthesis
Bile Acid Transport (Uptake) SLC10A1 (NTCP)Sodium-taurocholate cotransporting polypeptide
SLCO1B1 (OATP1B1)Organic anion-transporting polypeptide
Bile Acid Transport (Efflux) ABCB11 (BSEP)Bile salt export pump
ABCC2 (MRP2)Multidrug resistance-associated protein 2
Nuclear Receptors NR1H4 (FXR)Farnesoid X receptor
NR1H2 (LXR)Liver X receptor

Signaling and Metabolic Pathways

Metabolic Activation of this compound

The toxicity of this compound is dependent on its metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes. This process converts the parent compound into a reactive pyrrolic ester, which can then form adducts with cellular macromolecules, leading to cytotoxicity.

cluster_0 Hepatocyte This compound This compound CYP450_Enzymes CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450_Enzymes Oxidation Reactive_Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydro-7-acetyllycopsamine) CYP450_Enzymes->Reactive_Pyrrolic_Ester Macromolecular_Adducts Macromolecular Adducts (Proteins, DNA) Reactive_Pyrrolic_Ester->Macromolecular_Adducts Alkylation Cellular_Damage Cellular Damage & Cytotoxicity Macromolecular_Adducts->Cellular_Damage

Metabolic activation of this compound in hepatocytes.

Disruption of Bile Acid Homeostasis

Pyrrolizidine alkaloids, including this compound, have been shown to downregulate the expression of key genes involved in bile acid homeostasis. This leads to an overall inhibition of bile acid synthesis and transport.

cluster_1 Hepatocyte Nucleus cluster_2 Metabolic Consequence PAs Pyrrolizidine Alkaloids (e.g., this compound) FXR FXR PAs->FXR Inhibition of expression/activity LXR LXR PAs->LXR Inhibition of expression/activity CYP7A1 CYP7A1 Gene FXR->CYP7A1 Transporters Transporter Genes (NTCP, BSEP, MRP2) FXR->Transporters LXR->CYP7A1 Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Transport Impaired Bile Acid Transport Transporters->Bile_Acid_Transport

PA-induced disruption of bile acid homeostasis signaling.

Inhibition of Tyrosine Catabolism

This compound is postulated to interfere with the re-synthesis of tyrosine aminotransferase (TAT), a key enzyme in the catabolism of tyrosine. This leads to an accumulation of tyrosine without a corresponding increase in other aromatic amino acids like phenylalanine.

Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT α-ketoglutarate HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) TAT->HPPD 4-hydroxyphenylpyruvate Downstream_Metabolites Fumarate & Acetoacetate HPPD->Downstream_Metabolites 7-AL This compound Protein_Synthesis Protein Synthesis Machinery 7-AL->Protein_Synthesis Inhibits re-synthesis of TAT Protein_Synthesis->TAT

Proposed mechanism of this compound on tyrosine catabolism.

Experimental Protocols

1. Analysis of Bile Acids in HepaRG Cells via UPLC-MS/MS

This protocol is adapted for studying the effects of this compound on bile acid profiles in a metabolically competent human liver cell line.

  • Cell Culture and Treatment:

    • Seed HepaRG cells at a density of 0.2 × 10⁶ cells per well in 6-well plates.

    • Differentiate the cells for four weeks according to standard protocols.

    • Prior to treatment, reduce the fetal bovine serum (FBS) concentration in the medium to 2% for 48 hours to enhance metabolic enzyme expression.

    • Wash cells once with phosphate-buffered saline (PBS).

    • Treat cells with desired concentrations of this compound (e.g., 5, 21, and 35 µM) in serum-free medium for 48 hours. Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Collect the cell culture supernatant (extracellular fraction).

    • Lyse the cells to obtain the intracellular fraction.

    • Normalize the intracellular fraction to the total protein content.

    • Perform a protein precipitation step (e.g., with cold acetonitrile) for both fractions.

    • Centrifuge and collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Use a validated UPLC-MS/MS method for the quantification of a panel of bile acids.

    • Column: A suitable C18 column (e.g., Kinetex Evo C18, 2.6 µm, 50x2.1 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the bile acids of interest (e.g., a 21-minute gradient).

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with optimized transitions for each bile acid.

2. Gene Expression Analysis by qPCR

This protocol outlines the steps to quantify changes in the expression of genes involved in metabolic pathways affected by this compound.

  • Cell Culture and Treatment:

    • Culture HepaRG cells or primary hepatocytes and treat with this compound as described above. A 24-hour treatment period is often sufficient for gene expression changes.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcriptase Kit, Applied Biosystems).

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix (e.g., Maxima SYBR Green/ROX qPCR Master Mix, Thermo Fisher Scientific).

    • Use 300 nM of forward and reverse primers for the target genes (e.g., CYP7A1, NTCP, BSEP, FXR, LXR) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 15 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing/Elongation: 60°C for 1 minute.

      • Final Elongation: 60°C for 10 minutes.

      • Melt Curve Analysis.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

3. ¹H NMR-Based Metabolomics of Urine Samples (from in vivo studies)

This protocol provides a general workflow for analyzing urinary metabolic profiles from animal models treated with this compound.

  • Animal Study and Sample Collection:

    • Administer a single acute dose of this compound to the animal model (e.g., mice).

    • Collect urine samples at specified time points post-administration.

    • Centrifuge the urine samples to remove debris and store at -80°C until analysis.

  • Sample Preparation for NMR:

    • Thaw urine samples on ice.

    • Mix a defined volume of urine with a phosphate buffer solution (containing a chemical shift reference standard like TSP or DSS) to maintain a constant pH.

    • Centrifuge the mixture to pellet any remaining precipitates.

    • Transfer the supernatant to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard 1D pulse sequence with water suppression (e.g., NOESYPR1D).

    • Ensure consistent acquisition parameters (e.g., temperature, number of scans) across all samples.

  • Data Analysis:

    • Perform spectral processing (phasing, baseline correction, and referencing).

    • Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify spectral regions that differ between treated and control groups.

    • Identify the metabolites responsible for these differences using 2D NMR techniques and by comparing with spectral databases (e.g., HMDB).

Experimental Workflow for Metabolomic Studies

The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.

Experimental_Design Experimental Design (in vitro / in vivo) Treatment Treatment with This compound Experimental_Design->Treatment Sample_Collection Sample Collection (Cells, Urine, Plasma, Tissue) Treatment->Sample_Collection Analytical_Platform Analytical Platform (NMR, LC-MS) Sample_Collection->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing & Statistical Analysis Data_Acquisition->Data_Processing Biomarker_Discovery Biomarker Discovery Data_Processing->Biomarker_Discovery Pathway_Analysis Metabolic Pathway Analysis Biomarker_Discovery->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

General workflow for metabolomic studies with this compound.

Troubleshooting & Optimization

Technical Support Center: 7-Acetyllycopsamine Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 7-Acetyllycopsamine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape and Retention Time Issues

Q1: I am observing poor peak shape (tailing, fronting, or splitting) for this compound. What are the common causes and solutions?

A1: Poor peak shape can arise from several factors related to the column, mobile phase, or sample injection.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.

  • Column Contamination: Residues from previous injections can interact with the analyte.

    • Solution: Implement a robust column washing procedure between runs. A typical wash sequence could involve flushing with a strong solvent like methanol or acetonitrile, followed by water, and re-equilibration with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can cause peak tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid or acetic acid, to the mobile phase to mask the silanol groups. A concentration of 0.1% is a good starting point.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

  • Column Void or Channeling: A void at the head of the column can cause split peaks.

    • Solution: This often indicates column degradation. Reversing the column and flushing it may sometimes resolve the issue temporarily, but column replacement is the long-term solution.[1]

Q2: The retention time for this compound is shifting between injections. What should I check?

A2: Retention time instability is a common issue in HPLC and can usually be traced back to the pumping system or mobile phase composition.

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or solvent evaporation can lead to shifts in retention.

    • Solution: Ensure mobile phase components are accurately measured and well-mixed. Use fresh solvents and keep solvent bottles capped to prevent evaporation.

  • Pump Malfunction: Fluctuations in pump pressure or flow rate will directly impact retention times.

    • Solution: Check for leaks in the pump and connections. Degas the mobile phase to prevent air bubbles from entering the pump heads. If the problem persists, worn pump seals may need replacement.

  • Column Temperature Variation: Changes in column temperature affect solvent viscosity and analyte retention.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good rule of thumb.

Mass Spectrometry Signal Issues

Q3: I am seeing a weak or no signal for the this compound precursor ion ([M+H]⁺ at m/z 342.19). What should I investigate?

A3: A weak or absent signal can be due to issues with sample preparation, ionization, or mass spectrometer settings.

  • Sample Degradation: this compound, like other pyrrolizidine alkaloids, can be unstable.

    • Solution: Prepare samples fresh and store them at low temperatures, protected from light. Avoid high pH conditions during extraction and storage.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the ESI source.

    • Solution: Improve sample clean-up. Solid-Phase Extraction (SPE) with a cation exchange cartridge is often effective for basic compounds like pyrrolizidine alkaloids.[2][3] Also, ensure adequate chromatographic separation from interfering matrix components.

  • Incorrect MS Parameters: The mass spectrometer may not be optimized for this specific analyte.

    • Solution: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and analyzer settings.

  • Mobile Phase Incompatibility: Certain mobile phase additives can interfere with ionization.

    • Solution: Volatile buffers like ammonium formate or ammonium acetate are generally compatible with ESI-MS. Avoid non-volatile buffers like phosphate.

Q4: My MS/MS fragmentation pattern for this compound is inconsistent or doesn't show the expected product ions. Why?

A4: Inconsistent fragmentation can be caused by fluctuating collision energy or the presence of co-eluting isomers.

  • Collision Energy Fluctuation: The Collision-Induced Dissociation (CID) process is highly dependent on the collision energy.

    • Solution: Ensure the collision energy is optimized and stable. For this compound, characteristic product ions are expected from the fragmentation of the necine base and the ester side chains. A base peak at m/z 180 is often characteristic of PAs esterified at both C7 and C9 positions.[4]

  • Presence of Isomers: Isomers of this compound will have the same precursor mass but may produce different MS/MS spectra.

    • Solution: Optimize the chromatographic method to separate potential isomers. Several isomers of this compound exist, such as 7-acetylintermedine and 7-acetylindicine.[4]

  • Contamination in the Collision Cell: Contaminants in the collision cell can affect fragmentation efficiency.

    • Solution: Follow the manufacturer's guidelines for cleaning and maintaining the mass spectrometer.

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material

This protocol is a general guideline for the extraction and clean-up of pyrrolizidine alkaloids like this compound from complex matrices.

  • Extraction:

    • Homogenize 1-2 g of the sample material.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Shake or sonicate for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • SPE Clean-up (Cation Exchange):

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[3]

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash with 5 mL of methanol to remove further impurities.

    • Elute the this compound with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS analysis.[2]

HPLC-MS Parameters

The following tables summarize typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 342.19 ([M+H]⁺)[5]
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 120 - 150°C
Desolvation Temp. 350 - 450°C
Key Product Ions m/z 180, 138, 120 (These should be confirmed with a standard)[4][6]

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

G start Start: Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is sample concentration high? start->check_overload dilute Dilute sample and reinject check_overload->dilute Yes check_injection Is injection solvent stronger than mobile phase? check_overload->check_injection No end_good Problem Resolved dilute->end_good change_solvent Dissolve sample in mobile phase check_injection->change_solvent Yes check_mobile_phase Does mobile phase contain a modifier (e.g., Formic Acid)? check_injection->check_mobile_phase No change_solvent->end_good check_column Is the column old or showing high backpressure? wash_column Perform column wash protocol check_column->wash_column Maybe replace_column Replace column check_column->replace_column Yes wash_column->replace_column Failure wash_column->end_good Success replace_column->end_good Success end_bad Consult Instrument Specialist replace_column->end_bad Failure check_mobile_phase->check_column Yes add_modifier Add 0.1% Formic Acid to mobile phase check_mobile_phase->add_modifier No add_modifier->end_good

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.

Workflow for Low or No MS Signal

G start Start: Low/No MS Signal for this compound check_standard Infuse a known standard. Is signal present? start->check_standard ms_issue Troubleshoot MS: - Check source parameters - Calibrate instrument - Clean source check_standard->ms_issue No check_sample_prep Is sample preparation adequate? check_standard->check_sample_prep Yes end_bad Consult Instrument Specialist ms_issue->end_bad improve_spe Improve sample clean-up (e.g., optimize SPE) check_sample_prep->improve_spe No check_chromatography Is there evidence of ion suppression? check_sample_prep->check_chromatography Yes end_good Problem Resolved improve_spe->end_good modify_hplc Modify HPLC method to separate from interferences check_chromatography->modify_hplc Yes check_sample_stability Are samples fresh? Were they stored properly? check_chromatography->check_sample_stability No modify_hplc->end_good prepare_fresh Prepare fresh samples and analyze immediately check_sample_stability->prepare_fresh Yes check_sample_stability->end_good No, problem likely elsewhere prepare_fresh->end_good

Caption: A step-by-step guide to troubleshooting weak or absent MS signals.

References

optimizing extraction yield of 7-Acetyllycopsamine from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 7-Acetyllycopsamine from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other pyrrolizidine alkaloids (PAs).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent Selection: this compound, like other PAs, is polar and may not be efficiently extracted by nonpolar solvents.[1] 2. Degradation of Target Compound: PAs can be sensitive to high temperatures, especially during prolonged extraction times.[2] 3. Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be sufficient to penetrate the plant matrix effectively. 4. Presence of N-oxides: A significant portion of this compound may exist as N-oxides, which have different solubility and may not be efficiently extracted or detected without a reduction step.[1] 5. Incorrect Plant Material: The concentration of this compound varies between plant species and even different parts of the same plant (roots vs. leaves).[3]1. Use Polar Solvents: Employ polar solvents such as methanol, ethanol, or acidified water (e.g., with formic, tartaric, or hydrochloric acid) for extraction.[2][4] 2. Optimize Temperature and Time: Avoid prolonged exposure to high temperatures. Consider methods like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures and for shorter durations. 3. Select a More Efficient Method: Consider advanced techniques like UAE, microwave-assisted extraction (MAE), or pressurized liquid extraction (PLE) for improved efficiency.[2][5][6] 4. Incorporate a Reduction Step: To quantify the total amount of this compound, include a step to reduce the N-oxide forms to the tertiary amine bases using a reducing agent like zinc dust. 5. Verify Plant Material: Ensure the correct plant species and part are being used, as PA content can vary significantly.[3]
High Levels of Impurities in the Extract 1. Co-extraction of Chlorophyll and Fats: Non-polar and moderately polar compounds are often co-extracted with the desired alkaloids. 2. Complex Plant Matrix: The crude extract will naturally contain a wide variety of other plant metabolites.1. Defatting Step: Before the main extraction, pre-extract the plant material with a nonpolar solvent like hexane to remove lipids and chlorophyll. Alternatively, perform a liquid-liquid extraction on the acidic aqueous extract with a nonpolar solvent. 2. Solid-Phase Extraction (SPE): Utilize SPE cartridges, such as Oasis MCX (Mixed-Mode Cation Exchange), for a more targeted cleanup of the crude extract.[7]
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, or particle size of the plant material can affect extraction efficiency.1. Standardize Plant Material: Use plant material from a consistent source and of a similar age and preparation (e.g., particle size). 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Consider using automated extraction systems for better reproducibility.
Suspected Thermal Degradation 1. Prolonged High-Temperature Extraction: Methods like Soxhlet extraction can lead to the degradation of thermolabile compounds.[2] 2. High Evaporation Temperatures: Concentrating the extract at high temperatures can also cause degradation.1. Use Non-Thermal or Low-Temperature Methods: Employ UAE or maceration at room temperature. 2. Use Rotary Evaporation Under Reduced Pressure: Concentrate the extract at a lower temperature using a rotary evaporator to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Polar solvents are most effective for extracting this compound and other pyrrolizidine alkaloids. Methanol and ethanol are commonly used.[2][4] Acidified aqueous solutions (e.g., with formic acid, tartaric acid, or hydrochloric acid) are also highly effective as they convert the alkaloids into their more soluble salt forms.[2][4][7] For instance, a 1% methanolic solution of tartaric acid has been shown to be very effective for extracting PAs from comfrey.[4]

Q2: Should I be concerned about the N-oxide form of this compound?

A2: Yes. Pyrrolizidine alkaloids in plants often exist as a mixture of tertiary bases and their corresponding N-oxides.[1] To obtain the total yield of this compound, it is crucial to perform a reduction step to convert the N-oxides to the free base form before quantification. This is often achieved using reducing agents like zinc dust.

Q3: Which extraction method provides the highest yield?

A3: While the optimal method can depend on the specific plant material and available equipment, modern techniques generally offer higher efficiency than traditional ones. Studies on other alkaloids have shown that Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) can provide higher yields in shorter times compared to maceration and Soxhlet extraction.[5] Ultrasound-Assisted Extraction (UAE) is also a highly effective method that can enhance extraction efficiency.[6] For total PAs in comfrey, refluxing with 1% tartaric acid in methanol has been reported as a highly efficient method.[4]

Q4: How can I remove interfering compounds like chlorophyll and fats from my extract?

A4: A common and effective method is to perform a "defatting" step. This can be done by pre-extracting the dried plant material with a non-polar solvent such as hexane before the main alkaloid extraction. Alternatively, after extracting the alkaloids into an acidic aqueous solution, you can wash this solution with a non-polar solvent to remove fats and chlorophyll before proceeding to basify and extract the alkaloids into an organic solvent.

Q5: What analytical techniques are best for quantifying this compound?

A5: The most common and reliable techniques for the analysis of pyrrolizidine alkaloids are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] LC-MS is generally preferred as it can directly analyze the N-oxide forms without requiring derivatization, which is often necessary for GC-MS analysis.[2]

Quantitative Data on Extraction

While specific comparative yield data for this compound is limited, the following table summarizes the findings for total pyrrolizidine alkaloids from Symphytum officinale (Comfrey), a known source of this compound. This data can serve as a valuable proxy for optimizing extraction conditions.

Table 1: Comparison of Extraction Methods for Total Pyrrolizidine Alkaloids from Symphytum officinale

Extraction MethodSolvent SystemTemperatureDurationRelative YieldReference
MacerationMethanolRoom Temp.18 hModerateMroczek et al., 2006[4]
MacerationEthanol (95%)Room Temp.18 hLowMroczek et al., 2006[4]
Ultrasonic BathMethanol50-60 °C30 minModerate-HighMroczek et al., 2006[4]
Reflux (Electric Basket)1% Tartaric Acid in Methanol100 ± 5°C2 hVery HighMroczek et al., 2006[4]
Reflux (Electric Basket)2.5% HCl100 ± 5°C2 hHighMroczek et al., 2006[4]
Reflux (Electric Basket)5% Acetic Acid100 ± 5°C2 hHighMroczek et al., 2006[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol is a standard method for the extraction of pyrrolizidine alkaloids from plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or leaves) at a temperature not exceeding 40°C to prevent degradation.

    • Grind the dried material to a fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 0.5 M H₂SO₄.

    • Stir the mixture for at least 2 hours at room temperature. Alternatively, use an ultrasonic bath for 30 minutes to enhance extraction.

    • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue with another 50 mL of 0.5 M H₂SO₄ to ensure complete extraction.

    • Combine the acidic extracts.

  • Reduction of N-oxides (Optional but Recommended):

    • To the combined acidic extract, add approximately 1 g of zinc dust.

    • Stir the mixture for at least 2 hours at room temperature to reduce the PA N-oxides to their corresponding tertiary amines.

    • Filter the mixture to remove the excess zinc dust.

  • Purification (Defatting):

    • Transfer the acidic extract to a separatory funnel.

    • Wash the extract three times with 50 mL of dichloromethane or hexane to remove fats, chlorophyll, and other non-polar impurities. Discard the organic layer each time.

  • Alkaloid Extraction:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add concentrated ammonium hydroxide to basify the solution to a pH of 9-10. Monitor the pH using pH paper or a pH meter.

    • Immediately extract the now basic aqueous solution three times with 50 mL of dichloromethane or a chloroform-methanol mixture (e.g., 3:1 v/v).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification:

    • Dissolve the dried residue in a known volume of methanol or the initial mobile phase for LC-MS analysis.

    • Analyze using a validated LC-MS method for the quantification of this compound.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification & Conversion cluster_isolation Phase 3: Isolation & Analysis plant_material Plant Material (Dried, Powdered) extraction Acidic Extraction (e.g., 0.5 M H₂SO₄) plant_material->extraction reduction Reduction of N-Oxides (with Zinc dust) extraction->reduction defatting Liquid-Liquid Wash (with Hexane/DCM) reduction->defatting basification Basification (to pH 9-10 with NH₄OH) defatting->basification l_l_extraction Liquid-Liquid Extraction (with DCM) basification->l_l_extraction drying Drying & Concentration (Na₂SO₄ & Rotovap) l_l_extraction->drying analysis LC-MS Analysis drying->analysis

Caption: Workflow for the acid-base extraction of this compound.

Troubleshooting_Logic start Low/No Yield? check_solvent Is the solvent polar (e.g., MeOH, Acidified H₂O)? start->check_solvent Yes change_solvent Action: Use a polar or acidified solvent system. check_solvent->change_solvent No check_reduction Was a reduction step for N-oxides performed? check_solvent->check_reduction Yes change_solvent->check_reduction add_reduction Action: Add a reduction step (e.g., with Zinc dust). check_reduction->add_reduction No check_method Is the extraction method efficient (e.g., UAE, Reflux)? check_reduction->check_method Yes add_reduction->check_method improve_method Action: Switch to a more efficient method like UAE or optimized reflux. check_method->improve_method No check_temp Was high temperature used for a prolonged time? check_method->check_temp Yes improve_method->check_temp lower_temp Action: Use lower temperatures or shorter extraction times. check_temp->lower_temp Yes success Yield Optimized check_temp->success No lower_temp->success

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Quantification of 7-Acetyllycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 7-Acetyllycopsamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, which is often performed using liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[4]

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the potential causes?

A2: Ion suppression is a common manifestation of matrix effects. Potential causes include:

  • Co-elution of endogenous matrix components: Substances like phospholipids, salts, and proteins naturally present in biological samples can interfere with the ionization of this compound.[2]

  • Exogenous contaminants: Components introduced during sample collection and preparation, such as anticoagulants, stabilizers, or residues from plasticware, can also cause ion suppression.

  • High analyte concentration: In some cases, a very high concentration of the analyte itself can lead to self-suppression effects.[5]

  • Inadequate chromatographic separation: If the chromatography does not sufficiently separate this compound from interfering matrix components, ion suppression is more likely to occur.[6]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method for quantifying matrix effects is the post-extraction spiking method.[2] This involves comparing the response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression, and an MF greater than 1 indicates ion enhancement.[2] According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[1][7]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory agencies like the FDA have specific guidance on addressing matrix effects in bioanalytical method validation.[7][8] Key expectations include:

  • A thorough evaluation of matrix effects during method validation.[1][7]

  • Assessment of matrix effects using at least six different sources (lots) of the matrix.[1][7]

  • For each matrix lot, the accuracy of quality control (QC) samples should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[1]

  • Ensuring that the method is free from potential interferences from endogenous matrix components, metabolites, and concomitant medications.[8]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Uncontrolled matrix effects are a primary cause of poor reproducibility and inaccurate results in the quantification of this compound.

Troubleshooting Steps:

  • Assess Matrix Effect: Quantify the matrix effect using the post-extraction spiking method to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid Phase Extraction (SPE) is often effective for cleaning up complex samples containing pyrrolizidine alkaloids.[9][10][11]

  • Chromatographic Optimization: Adjust the chromatographic method to better separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.[9][12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6][13]

Issue 2: Inconsistent Results Across Different Sample Lots

Possible Cause: The matrix effect is varying between different sources or lots of the biological matrix.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different individual lots of the blank matrix, as recommended by regulatory guidelines.[1][7]

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components, thereby minimizing the matrix effect.[6][14] However, ensure that the diluted sample concentration is still above the lower limit of quantification (LLOQ).

  • Investigate the Matrix Source: If variability is consistently high, investigate potential differences in the patient populations or collection procedures from which the matrix was sourced.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using the same procedure as for the study samples.

  • Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at two concentration levels (e.g., low and high QC concentrations).

  • Spike Blank Matrix Extracts: Spike the blank matrix extracts from each lot with this compound at the same two concentration levels.

  • Analyze Samples: Analyze both the neat solutions and the spiked matrix extracts via LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

    • An MF value close to 1 indicates a negligible matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluate Precision: Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline; optimization may be required based on the specific matrix. For pyrrolizidine alkaloids, a strong cation exchange (SCX) SPE is often used.[9]

  • Sample Pre-treatment: Acidify the sample (e.g., with sulfuric or formic acid) to ensure this compound is protonated.[9][11]

  • SPE Cartridge Conditioning: Condition the SCX SPE cartridge with methanol followed by the acidic solution used for sample pre-treatment.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove neutral and acidic interferences.[15]

  • Elution: Elute the this compound using a basic solution (e.g., 5% ammonia in methanol).[9][15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following tables provide a summary of expected performance for different strategies to mitigate matrix effects in this compound quantification, based on typical outcomes reported in the literature.

Table 1: Comparison of Matrix Effect Mitigation Strategies

Mitigation StrategyExpected Matrix Effect (%)Expected Recovery (%)Key Considerations
Dilution (1:10)-10 to +10~100May compromise sensitivity (LLOQ).[14]
Protein Precipitation-40 to +2080 - 110Simple but may not remove all interferences.
Liquid-Liquid Extraction-30 to +1570 - 100Can be labor-intensive and require large solvent volumes.
Solid Phase Extraction (SPE)-15 to +1080 - 120Highly effective at removing interferences but requires method development.[9][16]
Matrix-Matched CalibrationCompensates for consistent MEN/ARequires a reliable source of blank matrix.[12]
Stable Isotope-Labeled ISCompensates for variable MEN/AThe "gold standard" for compensating for matrix effects.[6]

Table 2: Representative Validation Data Following FDA Guidance

ParameterAcceptance CriteriaExample Data
Matrix Effect (6 lots)
Accuracy (Low QC)±15% of nominal-2.5%
Precision (%CV, Low QC)≤15%6.8%
Accuracy (High QC)±15% of nominal1.8%
Precision (%CV, High QC)≤15%5.2%
Recovery (n=3)
Low QCReportable88.5%
Medium QCReportable92.1%
High QCReportable90.7%
Precision (%CV)≤20%7.5%

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation cluster_Solutions Solutions cluster_Validation Validation start Inaccurate/Irreproducible This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE) me_present->optimize_sp Yes optimize_lc Optimize LC Method me_present->optimize_lc Yes pass Validation Passed me_present->pass No matrix_match Use Matrix-Matched Calibrants optimize_sp->matrix_match optimize_lc->matrix_match use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_match->use_sil_is revalidate Re-evaluate Matrix Effect (6+ lots) use_sil_is->revalidate revalidate->pass

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

SIL_IS_Principle cluster_Sample Sample in Matrix cluster_Process Analytical Process cluster_Detection MS Detection analyte This compound (Analyte) extraction Sample Preparation (Extraction, Cleanup) analyte->extraction sil_is Stable Isotope-Labeled This compound (SIL-IS) sil_is->extraction matrix Matrix Components matrix->extraction lc_separation LC Separation extraction->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization ion_suppression Ion Suppression/Enhancement (Affects both Analyte and SIL-IS) ms_ionization->ion_suppression detector Mass Spectrometer ion_suppression->detector ratio Ratio of Analyte/SIL-IS Remains Constant detector->ratio

Caption: Principle of using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.

SamplePrepWorkflow start Biological Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (e.g., Acidification) start->pretreatment spe Solid Phase Extraction (SPE) pretreatment->spe spe_steps 1. Condition 2. Load 3. Wash 4. Elute spe->spe_steps evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical sample preparation and analysis workflow for this compound.

References

common interferences in the analysis of pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pyrrolizidine alkaloids (PAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in pyrrolizidine alkaloid (PA) analysis?

A1: The most significant interferences in PA analysis typically arise from three main sources:

  • Matrix Effects: Complex sample matrices such as herbal infusions, honey, milk, and spices can cause ion suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.[1][2]

  • Isomeric and Isobaric Compounds: Many PAs are isomers, possessing the same molecular weight and often similar fragmentation patterns. This leads to co-elution, making chromatographic separation and individual quantification challenging.[2][3]

  • Presence of PA N-oxides (PANOs): PANOs are often present alongside their parent PAs. Their high polarity can complicate extraction, and they are thermally unstable, which is a consideration for the analytical technique chosen.[3][4]

Q2: How do matrix effects impact the quantification of PAs?

A2: Matrix effects can introduce significant quantitative errors. Co-extracted matrix components can compete with the analytes of interest for ionization in the mass spectrometer's source. This can lead to:

  • Ion Suppression: A decrease in the analyte signal, resulting in underestimation of the PA concentration.

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation. The extent of these effects varies depending on the complexity of the matrix and the effectiveness of the sample cleanup.[1] For instance, in some studies, matrix effects were considered acceptable if the signal response was within 80-120% of the pure standard, while values outside this range indicated significant suppression or enhancement.[1]

Q3: Why is the co-elution of isomeric PAs a problem?

A3: The co-elution of isomeric PAs is a major analytical challenge because isomers have the same mass-to-charge ratio (m/z) and often produce very similar fragment ions in MS/MS analysis.[3] Without adequate chromatographic separation, it becomes impossible to distinguish and accurately quantify individual isomers. This is a critical issue as the toxicity of PA isomers can differ, and regulatory bodies like the European Commission have set maximum levels for the sum of specific co-eluting isomers.[3] Examples of critical isomer pairs include intermedine and lycopsamine, as well as their corresponding N-oxides.[2][3]

Q4: What is the significance of pyrrolizidine alkaloid N-oxides (PANOs) in analysis?

A4: PANOs are important for several reasons. They often coexist with the parent PAs in plants.[5][6] While generally less toxic than their tertiary amine counterparts, PANOs can be converted back to the toxic parent PAs by enzymes in the gut and liver.[5][6][7] Therefore, for a comprehensive risk assessment, it is crucial to quantify both PAs and their corresponding PANOs.[8] Analytically, their high polarity requires the use of polar solvents for efficient extraction.[8][9] Furthermore, PANOs are thermally labile, making LC-MS/MS the preferred method over GC-MS, as the high temperatures used in GC can cause their degradation.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution for Isomeric PAs

Symptoms:

  • Broad or tailing peaks for PA standards and samples.

  • Inability to separate critical isomer pairs (e.g., lycopsamine/intermedine).

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate LC Column Use a high-resolution column, such as a sub-2 µm particle size C18 column, to improve separation efficiency.[10]
Suboptimal Mobile Phase Optimize the mobile phase composition. The addition of modifiers like formic acid and ammonium formate can improve peak shape and resolution.[1] Experiment with different gradient elution profiles to maximize the separation of target isomers.
Incorrect Column Temperature Adjust the column temperature. A higher temperature can sometimes improve peak shape and reduce viscosity, but it may also affect the stability of some analytes. A typical starting point is 40 °C.[10]
Flow Rate Too High/Low Optimize the flow rate for your column dimensions and particle size to achieve the best separation efficiency.
Issue 2: Inconsistent or Low Analyte Recovery

Symptoms:

  • Low signal intensity for spiked samples.

  • High variability in results between replicate samples.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Extraction Ensure the use of an appropriate extraction solvent. Polar solvents like methanol or dilute aqueous acids (e.g., 0.05 M sulfuric acid) are effective for extracting both PAs and PANOs.[3][11] Increase extraction time or use techniques like vortexing or shaking to improve efficiency.
Analyte Loss During Cleanup The choice of Solid-Phase Extraction (SPE) sorbent is critical. Strong cation exchange (SCX) cartridges are commonly used and effective for isolating PAs and PANOs.[12] Ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover all analytes. A common elution solvent is ammoniated methanol.[12]
Matrix Effects Significant ion suppression may be occurring. Improve the sample cleanup procedure to remove more interfering matrix components.[4] Consider using matrix-matched calibration standards to compensate for consistent matrix effects.
pH of Extraction/Loading Solution The pH plays a crucial role, especially when using ion-exchange SPE. For cation-exchange mechanisms, the loading solution should be acidic to ensure the alkaloids are protonated and bind to the sorbent.
Issue 3: High Background Noise or Presence of Interfering Peaks

Symptoms:

  • Elevated baseline in the chromatogram.

  • Multiple unknown peaks, some of which may overlap with target analytes.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Sample Cleanup Complex matrices like herbs and spices require a robust cleanup step. If a simple extraction is being used, incorporate an SPE step. Oasis MCX SPE cartridges have been shown to be effective at removing a significant portion of matrix co-extractives.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background contamination.
Carryover from Previous Injections Implement a rigorous needle wash protocol between injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Non-Specific Binding Analytes may be interacting with components of the LC system. Ensure all tubing and connections are inert.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from various studies on PA analysis.

MatrixAnalyte(s)Recovery Range (%)Matrix Effect Range (%)Reference
Honey24 PAs & PANOs64.5 - 103.4Not specified[13]
Milk24 PAs & PANOs65.2 - 112.2Not specified[13]
Tea24 PAs & PANOs67.6 - 107.6Not specified[13]
Honey28 PAs81 - 135Not specified[11]
PlasmaVeliparib> 8689.0 - 95.8[1]

Experimental Protocols

Key Experiment: Sample Preparation of Honey using SPE

This protocol is a generalized procedure based on common methodologies for the extraction and cleanup of PAs from honey.

  • Sample Weighing and Dissolution:

    • Weigh 2-5 grams of homogenized honey into a 50 mL centrifuge tube.[11]

    • Add 20-30 mL of an acidic solution (e.g., 0.05 M sulfuric acid).[11]

    • Shake or vortex until the honey is completely dissolved. Some methods may involve gentle heating (e.g., to 50°C) to aid dissolution.[11]

  • Centrifugation:

    • Centrifuge the sample at approximately 5000 x g for 10 minutes to pellet any solid material.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) with methanol followed by the acidic solution used for extraction.

    • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with water and then methanol to remove interfering compounds.[11]

    • Elution: Elute the PAs and PANOs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).[11]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% methanol in water) before injection into the LC-MS/MS system.[11]

Visualizations

Experimental Workflow for PA Analysis

PA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Honey, Tea, etc.) Extraction Acidic Extraction (e.g., 0.05M H2SO4) Sample->Extraction Cleanup SPE Cleanup (e.g., Oasis MCX) Extraction->Cleanup Crude Extract LC UHPLC Separation (C18 Column) Cleanup->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Separated Analytes Quant Quantification (Matrix-Matched Calibration) MS->Quant Raw Data Report Final Report Quant->Report Concentration Data

Caption: Workflow for Pyrrolizidine Alkaloid (PA) Analysis.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Start: Low Analyte Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate SPE Cleanup Step Start->CheckCleanup CheckMatrix Investigate Matrix Effects Start->CheckMatrix OptimizeSolvent Optimize Extraction Solvent (Polarity, pH) CheckExtraction->OptimizeSolvent Inefficient? OptimizeSPE Optimize SPE Conditions (Sorbent, Wash, Elute) CheckCleanup->OptimizeSPE Analyte Loss? UseMatrixMatched Use Matrix-Matched Standards CheckMatrix->UseMatrixMatched Suppression? End Problem Resolved OptimizeSolvent->End OptimizeSPE->End UseMatrixMatched->End

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

References

Technical Support Center: Optimizing Peak Resolution for 7-Acetyllycopsamine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 7-Acetyllycopsamine in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the peak resolution of this compound?

A1: The resolution of this compound in HPLC and UHPLC is primarily influenced by three key factors:

  • Column Efficiency (N): This relates to the sharpness of the peaks and is influenced by column length, particle size, and flow rate. Sharper peaks are narrower and thus better resolved.

  • Selectivity (α): This is the ability of the chromatographic system to distinguish between this compound and other closely eluting compounds, including its isomers. It is most effectively manipulated by changing the mobile phase composition or the stationary phase chemistry.

  • Retention Factor (k): This represents how long this compound is retained on the column. Optimal retention (typically k values between 2 and 10) allows sufficient time for separation to occur without excessive band broadening.

Q2: Which type of HPLC column is most suitable for analyzing this compound?

A2: Reversed-phase C18 columns are the most commonly used and are a good starting point for the analysis of this compound and other pyrrolizidine alkaloids (PAs).[1][2] For challenging separations, particularly with isomers, consider the following:

  • High-purity, end-capped C18 columns: These minimize interactions with residual silanol groups, which can cause peak tailing for basic compounds like this compound.

  • Columns with smaller particle sizes (e.g., sub-2 µm): These provide higher efficiency and can significantly improve resolution, though they may require a UHPLC system due to higher backpressure.

  • Alternative stationary phases: If C18 columns do not provide adequate selectivity, consider columns with different functionalities, such as polar-embedded or charged surface hybrid (CSH) phases, which can offer different interactions and improve peak shape for basic analytes.

Q3: How does the mobile phase pH impact the separation of this compound?

A3: Mobile phase pH is a critical parameter for ionizable compounds like this compound. Since it is a basic compound, the pH of the mobile phase will affect its degree of ionization and, consequently, its retention and peak shape.

  • Low pH (acidic conditions): Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure that this compound is consistently protonated (ionized).[3] This can lead to better peak shapes by minimizing secondary interactions with the stationary phase.

  • High pH (basic conditions): A high pH mobile phase can be used to neutralize basic compounds, which can also improve retention and peak shape. However, this requires a pH-stable column.

It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.

Troubleshooting Guides

Issue: Poor Peak Resolution Between this compound and an Interfering Peak

This is a common issue, especially when analyzing complex matrices or when isomers are present.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Efficiency Decrease the particle size of the column packing material.Sharper peaks and improved resolution.
Increase the column length.Increased interaction time with the stationary phase, leading to better separation.
Optimize the flow rate. Lowering the flow rate can sometimes improve resolution.Enhanced separation efficiency.
Poor Selectivity Modify the mobile phase composition. Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.Altered retention times and potentially improved separation.
Change the organic modifier (e.g., switch from acetonitrile to methanol).Different solvent-analyte interactions can change selectivity.
Adjust the mobile phase pH by modifying the concentration of additives like formic acid.Changes in the ionization of this compound and co-eluting compounds can improve separation.
Change the column stationary phase (e.g., from C18 to a phenyl or polar-embedded column).Different retention mechanisms can provide the necessary selectivity.
Sub-optimal Temperature Optimize the column temperature. For some PA isomers, lower temperatures (e.g., 5°C) have been shown to improve resolution.Enhanced separation of closely eluting isomers.
Issue: Tailing Peak for this compound

Peak tailing is often observed for basic compounds and can compromise resolution and quantification.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silanol Groups Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate residual silanol groups on the silica-based stationary phase.Reduced interaction between the basic analyte and the stationary phase, leading to a more symmetrical peak.
Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations.The competing base will interact with the active sites on the stationary phase, reducing their availability to the analyte.
Use a highly pure, end-capped column or a column with a different stationary phase (e.g., polar-embedded).Minimized silanol interactions and improved peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.Prevents saturation of the stationary phase and improves peak symmetry.
Column Contamination or Degradation Flush the column with a strong solvent.Removal of contaminants that may be causing active sites.
Replace the column if flushing does not improve the peak shape.A fresh column will provide optimal performance.

Experimental Protocols

Example UHPLC-MS/MS Method for the Analysis of Pyrrolizidine Alkaloids

This method is a representative example for the analysis of a mixture of PAs, including this compound, and can be used as a starting point for method development and optimization.

Parameter Condition
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; 15–16 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Detection Triple-quadrupole mass spectrometer in MRM mode

Source: Adapted from a method for the analysis of 24 PAs in various food matrices.[3]

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution_Workflow start Poor Peak Resolution Observed check_efficiency Assess Column Efficiency (Peak Width, Tailing) start->check_efficiency adjust_efficiency Adjust Efficiency Parameters: - Decrease particle size - Increase column length - Optimize flow rate check_efficiency->adjust_efficiency Inefficient check_selectivity Assess Selectivity (Peak Overlap) check_efficiency->check_selectivity Efficient adjust_efficiency->check_selectivity adjust_selectivity Adjust Selectivity Parameters: - Modify mobile phase ratio - Change organic modifier - Adjust pH - Change stationary phase check_selectivity->adjust_selectivity Poor check_temperature Assess Temperature Effect check_selectivity->check_temperature Good adjust_selectivity->check_temperature adjust_temperature Optimize Column Temperature (e.g., try lower temperatures for isomers) check_temperature->adjust_temperature Sub-optimal end Improved Peak Resolution check_temperature->end Optimal adjust_temperature->end

A logical workflow for troubleshooting poor peak resolution.

Decision Pathway for Addressing Peak Tailing

Peak_Tailing_Workflow start Peak Tailing Observed for This compound check_silanol Suspect Silanol Interactions? start->check_silanol adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_silanol->adjust_ph Yes check_overload Suspect Column Overload? check_silanol->check_overload No add_modifier Add Competing Base (e.g., TEA) adjust_ph->add_modifier change_column Use End-Capped or Alternative Column add_modifier->change_column change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_column_health Suspect Column Contamination? check_overload->check_column_health No reduce_load->check_column_health flush_column Flush with Strong Solvent check_column_health->flush_column Yes end Symmetrical Peak Shape check_column_health->end No replace_column Replace Column flush_column->replace_column replace_column->end

A decision-making pathway for resolving peak tailing issues.

References

degradation of 7-Acetyllycopsamine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 7-Acetyllycopsamine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1] PAs are of interest to researchers for their potential biological activities. However, like many natural products, this compound can be susceptible to degradation during sample extraction, processing, and storage. This degradation can lead to inaccurate quantification, loss of active compound, and the formation of artifacts, compromising experimental results. The stability of PAs can be influenced by factors such as temperature, pH, and the presence of enzymes.[2]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes two ester linkages, the primary degradation pathways for this compound are likely hydrolysis.

  • Deacetylation: The acetyl group at the C7 position is susceptible to hydrolysis, which would result in the formation of lycopsamine.

  • Ester Hydrolysis: The ester bond linking the necine base to the angelic acid derivative can also be hydrolyzed, leading to the formation of retronecine and the corresponding ester side chain.

These reactions can be catalyzed by acids, bases, or enzymes present in the sample matrix.

Q3: What are the initial signs of this compound degradation in my analytical results?

Signs of degradation can include:

  • Lower than expected recovery of this compound from your samples.

  • The appearance of new, unidentified peaks in your chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the peak area of this compound over time when samples are re-analyzed.

  • Poor reproducibility of quantitative results between replicate samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during extraction: Use of basic or strongly acidic conditions, or prolonged extraction times at elevated temperatures.- Maintain a slightly acidic pH (e.g., pH 3-6) during extraction and processing. Use of a mild acidic buffer can be beneficial.- Keep extraction and processing times as short as possible.- Work at reduced temperatures (e.g., on ice or at 4°C) to minimize thermal degradation.
Enzymatic degradation: Presence of active esterases in the sample matrix (e.g., fresh plant material, biological fluids).- Immediately freeze samples after collection and store them at -80°C until extraction.- Consider a rapid inactivation step at the beginning of your protocol, such as flash-freezing in liquid nitrogen or homogenization in a solvent that denatures enzymes (e.g., methanol).
Appearance of unknown peaks in chromatogram Formation of degradation products: Hydrolysis of the acetyl or ester groups.- Analyze for expected degradation products, such as lycopsamine, to confirm the degradation pathway.- Optimize your chromatographic method to separate this compound from its potential degradation products.- Implement the preventative measures for hydrolysis and enzymatic degradation mentioned above.
Inconsistent results between replicates Variable degradation across samples: Inconsistent sample handling, processing times, or temperature exposure.- Standardize your sample preparation workflow to ensure all samples are treated identically.- Use an internal standard to correct for variations in extraction efficiency and potential degradation.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.
Loss of analyte in stored extracts Instability in storage solvent: The pH of the storage solvent or exposure to light may be causing degradation over time.- Store extracts at -80°C in a slightly acidic solvent (e.g., methanol with 0.1% formic acid).- Protect samples from light by using amber vials or storing them in the dark.- For long-term storage, consider evaporating the solvent and storing the dried extract at -80°C. Reconstitute just before analysis.

Experimental Protocols

Protocol 1: Recommended Extraction Procedure to Minimize Degradation

This protocol is designed for the extraction of this compound from plant material while minimizing the risk of degradation.

  • Sample Collection and Storage:

    • Immediately flash-freeze fresh plant material in liquid nitrogen upon collection.

    • Store the frozen material at -80°C until extraction.

  • Homogenization:

    • Grind the frozen plant material to a fine powder under liquid nitrogen using a mortar and pestle.

    • Weigh the frozen powder into a pre-chilled tube.

  • Extraction:

    • Add 10 mL of pre-chilled extraction solvent (Methanol with 0.1% formic acid) per gram of plant material.

    • Vortex briefly to mix.

    • Sonicate the sample in an ice bath for 15 minutes.

    • Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).

    • Carefully collect the supernatant.

  • Sample Clean-up (Optional, if matrix effects are high):

    • Use a solid-phase extraction (SPE) cartridge suitable for alkaloids (e.g., a mixed-mode cation exchange cartridge).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the extract.

    • Wash with a weak organic solvent to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol containing a small amount of ammonia, followed by immediate acidification).

  • Final Preparation and Storage:

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (<30°C).

    • Reconstitute the dried extract in a known volume of mobile phase or a suitable solvent for analysis (e.g., 10% methanol in water with 0.1% formic acid).

    • Transfer to an amber autosampler vial.

    • Store at -80°C until LC-MS analysis.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Products

This protocol can be used to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Incubate at room temperature and 60°C.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by LC-MS to monitor the decrease of the this compound peak and the appearance of new peaks.

    • Use the MS/MS fragmentation patterns to help identify the structures of the degradation products.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Sample Preparation cluster_analysis Analysis collection 1. Flash-freeze fresh sample in liquid nitrogen storage 2. Store at -80°C collection->storage homogenization 3. Homogenize frozen sample storage->homogenization extraction 4. Extract with cold, acidic solvent (e.g., MeOH with 0.1% Formic Acid) homogenization->extraction centrifugation 5. Centrifuge at 4°C extraction->centrifugation supernatant 6. Collect supernatant centrifugation->supernatant evaporation 7. Evaporate solvent at low temperature supernatant->evaporation reconstitution 8. Reconstitute in mobile phase evaporation->reconstitution analysis 9. Analyze by LC-MS reconstitution->analysis

Caption: Recommended workflow for this compound sample preparation.

degradation_pathway cluster_hydrolysis Potential Hydrolysis Pathways This compound This compound Lycopsamine Lycopsamine This compound->Lycopsamine Deacetylation (loss of acetyl group) Retronecine + Angelic Acid Derivative Retronecine + Angelic Acid Derivative This compound->Retronecine + Angelic Acid Derivative Ester Hydrolysis

References

best practices for handling and storing 7-Acetyllycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 7-Acetyllycopsamine, along with troubleshooting guides and frequently asked questions to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially storing this compound?

A1: Upon receiving the product, it is crucial to handle it with care. The packaging may have been inverted during transit, causing the compound to adhere to the cap or neck of the vial. Before opening, we recommend allowing the product to equilibrate to room temperature for at least one hour. For long-term storage of the powder, it is best to keep it in a tightly sealed container at -20°C, protected from direct sunlight.[1][2] Some suppliers suggest storage at 2-8°C for up to 24 months is also acceptable.[2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare and use solutions on the same day.[2] If you need to make stock solutions in advance, dissolve the compound in a suitable solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2] For short-term storage, aliquots of the solution in tightly sealed vials can be stored at -20°C for up to two weeks or at 4°C in DMSO for up to two weeks.[2][3] For longer-term storage of solutions in DMSO, it is recommended to store them at -80°C for up to six months.[1][3]

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is classified as a mild hepatotoxin and can induce liver inflammation.[3][4] Some safety data sheets indicate it may be fatal if swallowed, in contact with skin, or if inhaled.[5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, you should always wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] In situations where dust or aerosols may be generated, a suitable respirator should be used.[1]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with plenty of water and remove contaminated clothing. Call a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and seek immediate medical attention.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears clumped or has an unusual appearance upon receipt. The product may have been inverted during shipping, causing the compound to adhere to the vial's cap or neck.Before opening, allow the vial to equilibrate to room temperature for at least 1 hour to help the compound settle.[2]
Difficulty dissolving the compound. The chosen solvent may not be appropriate, or the concentration is too high.This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] Try using one of these recommended solvents. If solubility is still an issue, gentle warming or sonication may help. Ensure you are not exceeding the solubility limit.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling.Always store the compound as recommended (-20°C for powder, -80°C for stock solutions in DMSO).[1][3] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Observed cytotoxicity in cell-based assays. This compound is a known mild hepatotoxin.[3][4]Be aware of its potential toxic effects. Perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Storage and Stability Data

Form Storage Temperature Duration Notes
Powder-20°C2 yearsKeep container tightly sealed and protected from direct sunlight.[1][3]
Powder2-8°CUp to 24 monthsEnsure the vial is tightly sealed.[2]
In DMSO4°C2 weeksFor short-term use.[3]
In DMSO-20°CUp to 2 weeksFor short-term storage of aliquots.[2]
In DMSO-80°C6 monthsRecommended for long-term storage of stock solutions.[1][3]

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1] Chemical Stability: Stable under recommended storage conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.414 mg of this compound (Molecular Weight: 341.4 g/mol ) in 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (do not exceed 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1][3]

Visual Guides

G Workflow for Handling this compound cluster_0 Receiving and Storage cluster_1 Solution Preparation cluster_2 Experimental Use cluster_3 Disposal Receive Receive Compound Equilibrate Equilibrate to Room Temp (>= 1 hour) Receive->Equilibrate StorePowder Store Powder at -20°C Equilibrate->StorePowder Weigh Weigh Compound (in fume hood) StorePowder->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot StoreSolution Store Solution at -80°C Aliquot->StoreSolution Thaw Thaw Aliquot StoreSolution->Thaw PrepareWorking Prepare Working Solution Thaw->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment Dispose Dispose of Waste (approved plant) Experiment->Dispose

Caption: General workflow for receiving, storing, preparing, and using this compound.

G Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_storage Were storage conditions met? (-20°C powder, -80°C solution) start->check_storage improper_storage Compound may have degraded. Use a fresh vial. check_storage->improper_storage No check_handling Were fresh solutions used? Avoided multiple freeze-thaw cycles? check_storage->check_handling Yes end_node Re-run experiment with newly prepared samples. improper_storage->end_node improper_handling Prepare fresh working solutions from a new aliquot. check_handling->improper_handling No check_purity Consider compound purity. Perform analytical check. check_handling->check_purity Yes improper_handling->end_node purity_issue Source new compound or purify existing stock. check_purity->purity_issue Purity Suspected check_purity->end_node Purity Confirmed purity_issue->end_node

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Analysis of 7-Acetyllycopsamine N-oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Acetyllycopsamine N-oxides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound N-oxides?

The analysis of this compound N-oxides, which are pyrrolizidine alkaloid N-oxides (PANO), presents several analytical challenges. A primary issue is the co-existence of numerous structural isomers and diastereomers, which can be difficult to separate chromatographically.[1] This can lead to inaccuracies in quantification if not properly resolved.[1] Furthermore, the availability of certified reference standards for all related pyrrolizidine alkaloids (PAs) and their N-oxides is limited, complicating accurate identification and quantification.[1] During mass spectrometry analysis, N-oxides can undergo in-source reactions such as deoxygenation (loss of an oxygen atom) or dimerization, which can interfere with analysis and lead to underestimation of the analyte.[2] Sample preparation can also be a source of variability, with the potential for structural modifications of the alkaloids during extraction.[3]

Q2: What is the recommended analytical technique for this compound N-oxides?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of this compound N-oxides and other pyrrolizidine alkaloids.[1] This method offers the high sensitivity and selectivity required to detect and quantify these compounds at low levels in complex matrices. Electrospray ionization (ESI) is a frequently used ionization source for these analyses.[2]

Q3: Where can I obtain a reference standard for this compound N-oxide?

Certified reference standards for this compound N-oxide are commercially available from suppliers such as PhytoLab and Sigma-Aldrich (under the phyproof® brand).[4] It is crucial to use a primary reference standard with certified purity to ensure accurate quantification.[4]

Q4: What are the safety precautions for handling this compound N-oxides?

This compound N-oxide is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this compound in a designated laboratory area with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. Always consult the Safety Data Sheet (SDS) before handling.

Troubleshooting Guides

Chromatography Issues

Q: I am observing poor peak shape and/or peak tailing for this compound N-oxide. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors:

  • Column Choice: The choice of the stationary phase is critical. While C18 columns are common, for better separation of PAs and PANOs, a pentafluorophenyl (PFP) core-shell column has been shown to be effective.[1]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds. Ensure the mobile phase is appropriately buffered. The use of additives like ammonium formate can be beneficial.[6]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: Active sites on the column packing or frits can cause peak tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can help mitigate this.

Q: I am unable to separate this compound N-oxide from its isomers. What can I do?

A: Chromatographic separation of diastereomers is a known challenge in PA analysis.[1]

  • Optimize Gradient Elution: A slow, shallow gradient can improve the resolution of closely eluting isomers.

  • Change Stationary Phase: If a C18 column is not providing adequate separation, consider alternative stationary phases like PFP or a column with a different chemistry.[1]

  • Temperature Optimization: Adjusting the column temperature can alter selectivity and improve resolution.

  • Mobile Phase Modifiers: Experiment with different mobile phase additives and organic solvents (e.g., acetonitrile vs. methanol) to enhance separation.

Mass Spectrometry Issues

Q: My quantitative results for this compound N-oxide are lower than expected. What could be the reason?

A: Underestimation of N-oxides can be a significant issue in MS analysis.

  • In-source Deoxygenation: N-oxides have a tendency to lose an oxygen atom in the ion source, converting them to the corresponding tertiary amine.[2][7] This is particularly prevalent with Atmospheric Pressure Chemical Ionization (APCI) but can also occur with ESI, especially at higher source temperatures.[2] To minimize this, optimize the ion source parameters, particularly the temperature of the vaporizer and ion-transfer tube.[2]

  • Dimerization: N-oxides can form dimers in the ESI source, which may not be monitored in your MS/MS method, leading to a lower apparent concentration of the monomeric analyte.[2] Optimization of source conditions, such as solvent composition and flow rates, can help reduce dimer formation.[2]

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte. A thorough sample clean-up and the use of an isotopically labeled internal standard are recommended to compensate for matrix effects.

Q: I am observing a peak at the m/z corresponding to this compound. Is this from the sample or is it an artifact?

A: The presence of the deoxygenated form (this compound) can be due to two reasons:

  • It is genuinely present in the sample.

  • It is formed in the ion source from the N-oxide.

To distinguish between these, you can analyze a pure standard of this compound N-oxide. If you observe the deoxygenated ion, it confirms in-source conversion. To minimize this, reduce the ion source temperature.[2] LC/APCI-MS can also be used to distinguish between hydroxylated metabolites and N-oxides, as N-oxides produce distinct [M + H - O]+ ions under these conditions.[7]

Experimental Protocols

Sample Preparation: Acidic Extraction and Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of pyrrolizidine alkaloids and their N-oxides from botanical materials.[1]

  • Homogenization: Weigh a representative portion of the sample and homogenize it to a fine powder.

  • Extraction:

    • To 1g of the homogenized sample, add 10 mL of 0.05 M H₂SO₄.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of 0.05 M H₂SO₄.

    • Combine the supernatants.

  • SPE Clean-up (Cation Exchange):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.05 M H₂SO₄.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with water followed by methanol to remove interferences.

    • Elute the alkaloids with a solution of 5% ammonia in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for your specific instrument and application.

ParameterValue
LC System
ColumnPFP core-shell column (e.g., 100 x 2.1 mm, 2.6 µm)[1]
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate[6]
Mobile Phase BAcetonitrile with 0.1% formic acid[6]
GradientOptimized for separation of isomers (e.g., 5-95% B over 15 minutes)
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsPrecursor Ion (m/z) -> Product Ion(s) (m/z) (To be determined by infusion of a standard)
Source TemperatureOptimized to minimize deoxygenation (e.g., start at 120 °C and adjust)[2]
Capillary Voltage3.5 kV
Collision GasArgon
Dwell Time100 ms

Note: Specific MRM (Multiple Reaction Monitoring) transitions for this compound N-oxide should be determined by infusing a standard solution into the mass spectrometer to identify the most abundant and stable precursor and product ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis sample Homogenized Sample extraction Acidic Extraction (H₂SO₄) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE (SCX) supernatant->spe wash Wash Cartridge spe->wash elute Elute with Ammoniated Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for the analysis of this compound N-oxides.

troubleshooting_tree cluster_ms Mass Spectrometry Checks cluster_lc Chromatography Checks cluster_sample Sample Preparation Checks start Low Analyte Signal check_deoxygenation Check for Deoxygenated Ion (M+H-16) start->check_deoxygenation check_dimer Check for Dimer Formation (2M+H) check_deoxygenation->check_dimer Yes optimize_source Optimize Source Temp & Voltages check_deoxygenation->optimize_source Yes check_peak Poor Peak Shape? check_deoxygenation->check_peak No check_retention Incorrect Retention Time? check_peak->check_retention No optimize_lc Optimize LC Method (Gradient, Column, Temp) check_peak->optimize_lc Yes check_retention->optimize_lc Yes check_recovery Low Extraction Recovery? check_retention->check_recovery No check_matrix Suspect Matrix Effects? check_recovery->check_matrix Yes use_is Use Isotope-Labeled Internal Standard check_matrix->use_is Yes

Caption: Troubleshooting decision tree for low signal in this compound N-oxide analysis.

References

minimizing contamination in pyrrolizidine alkaloid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during pyrrolizidine alkaloid (PA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of pyrrolizidine alkaloid (PA) contamination in samples?

A1: PA contamination can occur at multiple stages, from the field to the laboratory. The most common sources include:

  • Co-harvesting: The accidental collection of PA-containing weeds along with the intended botanical raw materials is a primary source of contamination.[1][2]

  • Cross-contamination during processing: If equipment is not properly cleaned between batches, residues from a contaminated batch can transfer to a clean one. PA is not typically destroyed by standard processing methods.[1]

  • Laboratory cross-contamination: In the lab, sources can include contaminated glassware, solvents, pipette tips, or cross-talk from adjacent wells in a multi-well plate during analysis.

  • Carryover in analytical instruments: Residual PAs from a highly concentrated sample can be retained in the LC system and elute during the analysis of subsequent samples, leading to false positives.

Q2: What are the best practices for cleaning laboratory glassware to prevent PA cross-contamination?

A2: Meticulous cleaning of glassware is critical. Here are the recommended steps:

  • Immediate rinsing: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.[3] For aqueous solutions, use deionized water. For organic residues, use ethanol or acetone followed by deionized water.[3]

  • Washing with laboratory-grade detergent: Use a phosphate-free laboratory detergent, as household detergents can leave residues that interfere with analysis.[3][4] Scrub with a non-abrasive brush.

  • Thorough rinsing: Rinse multiple times with tap water, followed by at least three to four rinses with deionized water to ensure all detergent is removed.[3]

  • Acid rinse (optional but recommended): For trace analysis, an acid rinse can help remove any remaining organic or inorganic residues. Soaking glassware in a 1% solution of hydrochloric or nitric acid for several hours is effective.[4][5] For trace metal analysis, a 20% nitric acid solution is recommended.[5] Always handle acids with appropriate personal protective equipment in a fume hood.

  • Final rinse: After the acid rinse, rinse thoroughly with deionized water (at least three to four times) to remove all traces of acid.[3][5]

  • Drying: Air dry on a clean rack to prevent re-contamination from paper towels or forced air.[3] If immediate use is required, a final rinse with acetone can accelerate drying.[3]

Q3: My blank samples are showing PA peaks. What are the likely sources of this contamination?

A3: Contamination in blank samples is a common issue and can usually be traced to one of the following:

  • Contaminated solvents or reagents: Ensure that all solvents (e.g., water, methanol, acetonitrile) and reagents (e.g., formic acid, ammonium formate) are of high purity (e.g., LC-MS grade) and are from a fresh, unopened bottle if contamination is suspected.

  • Improperly cleaned glassware or autosampler vials: Even trace amounts of PAs can be detected by sensitive LC-MS/MS systems. Re-clean all glassware and use new autosampler vials and caps.

  • Carryover from the LC-MS system: If a high-concentration sample was injected previously, PAs can adhere to the injector, column, or tubing and elute in subsequent runs. To mitigate this, run multiple blank injections after a high-concentration sample and consider using a dedicated, more aggressive needle wash solution.

  • Cross-contamination during sample preparation: Using the same pipette tip for different samples or standards, or splashing between samples, can lead to cross-contamination. Always use fresh pipette tips for each sample and standard.

Q4: How can I differentiate between PA isomers during LC-MS/MS analysis?

A4: Differentiating between PA isomers is a significant challenge as they often have the same mass and fragmentation patterns. The primary method for differentiation is through chromatographic separation.[6][7]

  • Column selection: A high-resolution analytical column, such as a C18 column, is often used.

  • Mobile phase optimization: The composition of the mobile phase (both aqueous and organic components) and the gradient elution program are critical for achieving separation. Both acidic and alkaline mobile phases have been used successfully.[6][8] For example, using an aqueous mobile phase with ammonium formate and formic acid and an organic mobile phase of acetonitrile/water can achieve separation of some isomers.[6]

  • Method validation: It is crucial to confirm the separation and assignment of isomeric analytes using individual standards for each isomer whenever possible.[6]

Q5: What are the critical parameters in the solid-phase extraction (SPE) cleanup step to minimize PA loss and ensure accurate quantification?

A5: Solid-phase extraction is a critical step for removing matrix interferences and concentrating the PAs.[9] Cation-exchange SPE cartridges (e.g., MCX, PCX) are commonly used.[10][11] Key parameters to control include:

  • pH of the loading solution: PAs are basic compounds. The sample extract should be acidified (e.g., with sulfuric or formic acid) before loading onto the cation-exchange SPE cartridge to ensure the PAs are protonated and will bind to the sorbent.[9][11]

  • Washing step: The washing step is crucial for removing matrix components that are not strongly retained on the sorbent. A wash with a weak organic solvent (e.g., 30-40% methanol) can help remove less polar interferences without eluting the PAs.[12]

  • Elution solvent: The elution solvent must be strong enough to displace the PAs from the sorbent. A common approach is to use an ammoniated organic solvent (e.g., 5% ammonia in methanol) to deprotonate the PAs, breaking the ionic interaction with the sorbent and allowing them to elute.[10][12]

  • Flow rate: A slow and consistent flow rate during loading, washing, and elution ensures efficient interaction between the analytes and the sorbent, leading to better recovery and reproducibility. A flow rate of 1-2 mL/min is often recommended.[10]

Q6: How can matrix effects be addressed in LC-MS/MS analysis of PAs?

A6: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analytes, are a common challenge in LC-MS/MS analysis.[13] Several strategies can be employed to mitigate them:

  • Effective sample cleanup: A robust sample preparation procedure, such as the use of SPE, can significantly reduce the amount of matrix components reaching the LC-MS system.

  • Matrix-matched calibration: This is the most common approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[14] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Use of internal standards: An isotopically labeled internal standard for each analyte is the gold standard for correcting for matrix effects and variations in extraction recovery. However, these can be expensive and are not always available for all PAs.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
PA peaks observed in blank injections 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. Contaminated glassware or autosampler vials.1. Use fresh, high-purity (LC-MS grade) solvents and reagents.2. Inject several blank samples after a high-concentration sample. Use a strong needle wash solution (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of formic acid).3. Re-clean all glassware according to best practices (see FAQ Q2). Use new autosampler vials and caps.
Low recovery of PAs 1. Inefficient extraction from the sample matrix.2. Incomplete elution from the SPE cartridge.3. Degradation of PAs during sample processing.1. Ensure the sample is adequately homogenized and that the extraction solvent has sufficient time and agitation to interact with the sample.2. Optimize the SPE elution solvent. Ensure the pH is sufficiently basic to deprotonate the PAs. Increase the volume of the elution solvent.3. Avoid high temperatures and prolonged exposure to strong acids or bases during sample preparation.
Poor peak shape or peak splitting 1. Column degradation.2. Incompatibility between the sample solvent and the initial mobile phase.3. Contamination at the head of the column.1. Replace the analytical column.2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.3. Use a guard column and replace it regularly. If a guard column is not in use, try flushing the analytical column or trimming the head of the column if possible.
High variability in results between replicate injections 1. Inconsistent injection volume.2. Sample instability.3. Non-homogenous sample extract.1. Check the autosampler for leaks or bubbles in the syringe.2. Keep samples in the autosampler at a low temperature (e.g., 4 °C) to minimize degradation.3. Ensure the final sample extract is well-mixed (vortex) before injection.
Inability to separate isomeric PAs 1. Suboptimal chromatographic conditions.1. Optimize the mobile phase composition and gradient elution program. Experiment with different organic solvents (e.g., methanol vs. acetonitrile) and pH conditions (acidic vs. alkaline).2. Try a different analytical column with a different stationary phase chemistry.

Quantitative Data

Table 1: Recovery of Pyrrolizidine Alkaloids from Various Matrices using SPE Cleanup

Pyrrolizidine AlkaloidMatrixRecovery (%)Reference
SenecionineMilk64 - 127[6][8]
LycopsamineMilk64 - 127[6][8]
EchimidineHoney64.5 - 103.4[12]
LasiocarpineHoney64.5 - 103.4[12]
SenkirkineTea67.6 - 107.6[12]
IntermedineTea67.6 - 107.6[12]
RetrorsineFeed84.1 - 112.9[15]
SeneciphyllineFeed84.1 - 112.9[15]

Table 2: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids in Different Matrices

Pyrrolizidine AlkaloidMatrixLOQ (µg/kg)Reference
Multiple PAsMilk0.009 - 0.123[6][8]
Multiple PAsHoney0.05 - 2.5[12]
Multiple PAsTea0.05 - 2.5[12]
Multiple PAsHerbal Tea< minimum requirements by German Federal Office[14]
Multiple PAsPlant Matrix< 0.05[16]
Multiple PAsGreen Tea, Chamomile, etc.0.6 - 1.2

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup of PAs from Herbal Tea

This protocol is based on methodologies described in the literature.[12]

  • Sample Homogenization: Grind the dried herbal tea sample to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Vortex for 1 minute and then shake on a mechanical shaker for 1-2 hours.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a cation-exchange cartridge, e.g., Oasis MCX):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load 2 mL of the supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 30% methanol in water.

    • Elution: Elute the PAs with 4 mL of 5% ammonia in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Pyrrolizidine Alkaloids

This is a general protocol and should be optimized for your specific instrument and target analytes.[12]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 80% B

    • 10-14 min: 80% B

    • 14-15 min: 80% to 5% B

    • 15-16 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Optimize MRM transitions (precursor ion, product ion, collision energy) for each target PA using individual standards.

Visualizations

Contamination_Troubleshooting_Workflow start_node Start: PA Peaks in Blank check_carryover Check for System Carryover start_node->check_carryover decision_node decision_node process_node process_node end_node Problem Solved inject_blanks Inject Multiple Blanks Use Strong Needle Wash check_carryover->inject_blanks Yes peaks_persist1 Peaks Persist? inject_blanks->peaks_persist1 peaks_persist1->end_node No check_solvents Check Solvents & Reagents peaks_persist1->check_solvents Yes use_fresh Use Fresh, High-Purity Solvents/Reagents check_solvents->use_fresh Yes peaks_persist2 Peaks Persist? use_fresh->peaks_persist2 peaks_persist2->end_node No check_glassware Check Glassware & Vials peaks_persist2->check_glassware Yes reclean_use_new Re-clean Glassware Use New Vials/Caps check_glassware->reclean_use_new Yes reclean_use_new->end_node

Caption: Troubleshooting workflow for PA contamination in blank samples.

SPE_Workflow step_node step_node input_node input_node output_node output_node critical_param critical_param start Start: Acidified Sample Extract conditioning 1. Conditioning start->conditioning loading 2. Loading conditioning->loading param1 Activate sorbent (Methanol then Water) conditioning->param1 washing 3. Washing loading->washing param2 Acidic pH for PA binding Slow flow rate (1-2 mL/min) loading->param2 elution 4. Elution washing->elution param3 Remove interferences (e.g., 30% Methanol) washing->param3 end Clean Extract for LC-MS/MS Analysis elution->end param4 Ammoniated solvent to deprotonate and elute PAs elution->param4

Caption: Key steps and critical parameters in SPE cleanup for PA analysis.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 7-Acetyllycopsamine and Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two structurally related pyrrolizidine alkaloids (PAs), 7-Acetyllycopsamine and Intermedine. PAs are a large family of phytotoxins found in numerous plant species worldwide, and their presence in herbal remedies and contaminated food products poses a significant health risk to humans and livestock. Understanding the comparative toxicity of individual PAs is crucial for risk assessment and the development of safer therapeutic agents.

Executive Summary

Both this compound and Intermedine are retronecine-type monoester PAs, a class of compounds known for their hepatotoxicity. This guide synthesizes available experimental data to compare their cytotoxic and genotoxic effects. While comprehensive data is available for Intermedine, detailing its dose-dependent cytotoxicity and the underlying apoptotic mechanisms, specific quantitative cytotoxicity data for this compound is less prevalent in the current literature. However, comparative genotoxicity data provides valuable insights into its potential for DNA damage.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Intermedine. Due to a lack of specific IC50 values in the reviewed literature for this compound, a direct quantitative comparison of cytotoxicity is not currently possible.

Table 1: Cytotoxicity of Intermedine on Various Cell Lines

Cell LineAssayIC50 (µM)Exposure TimeReference
Human Hepatocytes (HepD)CCK-8239.3924 h[1]
Mouse Hepatoma (H22)CCK-8161.8224 h[1]
Human Hepatocellular Carcinoma (HepG2)CCK-8189.1124 h[1]
Primary Mouse HepatocytesCCK-8165.1324 h[1]

Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidRelative Genotoxic Potency (%) (Sister Chromatid Exchange Assay)Reference
Senkirkine100.0[2]
7-Acetylintermedine 22.5 [2]
Intermedine 0.49 [2]
Lycopsamine0.19[2]

Note: The genotoxicity is ranked relative to senkirkine, which is assigned a potency of 100%.

Mechanisms of Toxicity

Intermedine

Experimental evidence indicates that Intermedine exerts its cytotoxic effects primarily through the induction of apoptosis in hepatocytes.[3][4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3][4] Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.[3][4]

Intermedine_Toxicity_Pathway Intermedine Intermedine ROS Reactive Oxygen Species (ROS) Generation Intermedine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound

The precise molecular mechanism of this compound's toxicity is not as well-elucidated as that of Intermedine. However, its classification as a pyrrolizidine alkaloid and its demonstrated genotoxicity suggest that it likely undergoes metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and genotoxicity. The higher genotoxic potential of 7-Acetylintermedine compared to Intermedine, as indicated by the sister chromatid exchange assay, suggests that the acetyl group may influence its metabolic activation or the reactivity of its metabolites.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess the cytotoxicity of these compounds are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

CCK8_Workflow cell_seeding Seed cells in 96-well plate treatment Add test compound (this compound or Intermedine) cell_seeding->treatment incubation Incubate for specified time treatment->incubation cck8_addition Add CCK-8 reagent incubation->cck8_addition incubation2 Incubate for 1-4 hours cck8_addition->incubation2 measurement Measure absorbance at 450 nm incubation2->measurement

Protocol:

  • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival and reproductive integrity.

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treat the cells with the test compound for a specified duration.

  • Remove the treatment and allow the cells to grow for 7-14 days, with regular media changes, until visible colonies are formed.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Wound Healing (Scratch) Assay

This method is used to evaluate cell migration and proliferation.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells and add fresh media containing the test compound.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cell_treatment Treat cells with test compound cell_harvest Harvest and wash cells cell_treatment->cell_harvest staining Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) cell_harvest->staining incubation Incubate in the dark staining->incubation analysis Analyze by flow cytometry incubation->analysis

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Conclusion

The available data clearly demonstrates the hepatotoxicity of Intermedine, mediated through the induction of apoptosis via ROS generation and mitochondrial pathway activation. While direct comparative cytotoxicity data for this compound is limited, its significantly higher genotoxic potential compared to Intermedine suggests it is also a potent hepatotoxin. The acetyl group at the C7 position likely plays a crucial role in enhancing its genotoxicity. Further research is warranted to elucidate the specific cytotoxic potency and the detailed molecular mechanisms of this compound to enable a more comprehensive risk assessment and a direct comparison with Intermedine. This guide provides researchers with the foundational knowledge and experimental protocols to further investigate the toxicology of these and other related pyrrolizidine alkaloids.

References

A Comparative Analysis of 7-Acetyllycopsamine and Its Analogs: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and biological properties of 7-Acetyllycopsamine and its related pyrrolizidine alkaloid (PA) analogs, including lycopsamine, intermedine, and 7-acetylintermedine. The information presented is intended to support research and drug development efforts by providing a clear overview of their key differences, available experimental data, and relevant analytical and biological testing methodologies.

Structural Differences

This compound and its analogs are all monoester pyrrolizidine alkaloids, characterized by a retronecine necine base esterified with a necic acid. The primary structural differences among these compounds lie in the stereochemistry at the C7 position of the necine base and the presence or absence of an acetyl group at this position.

  • Lycopsamine and Intermedine: These two compounds are stereoisomers, differing in the configuration of the hydroxyl group at the C7 position of the retronecine base.

  • This compound and 7-Acetylintermedine: These are the acetylated derivatives of lycopsamine and intermedine, respectively, with an acetyl group esterified to the C7 hydroxyl group. This acetylation increases the lipophilicity of the molecules.

Below is a table summarizing the key structural features of these analogs.

CompoundNecine BaseNecic AcidStereochemistry at C7C7-Substitution
Lycopsamine RetronecineTrachelanthic acidR-OH
Intermedine RetronecineTrachelanthic acidS-OH
This compound RetronecineTrachelanthic acidR-OCOCH₃
7-Acetylintermedine RetronecineTrachelanthic acidS-OCOCH₃

Comparative Biological Activity and Structure-Activity Relationships

The biological activity of pyrrolizidine alkaloids, particularly their hepatotoxicity, is strongly dependent on their chemical structure. The presence of a 1,2-unsaturated double bond in the necine base is a prerequisite for toxicity. These PAs are metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrole-protein adducts, which lead to cellular damage and toxicity.

Generally, the order of toxicity for retronecine-type PAs is considered to be open-ring diesters > macrocyclic diesters > monoesters.[1] While the analogs discussed here are all monoesters and thus generally less toxic than their diester counterparts, structural nuances still influence their biological effects.

One study has suggested that O7-acetylation of intermedine and lycopsamine increases their mutagenic activity, indicating that this compound and 7-Acetylintermedine may possess higher toxicity than their non-acetylated parent compounds.

CompoundCell LineAssayEndpointValueCitation
Intermedine HepDCCK-8IC₅₀239.39 µM[1]
Lycopsamine HepDCCK-8IC₅₀164.06 µM[1]

Note: The comparison of IC₅₀ values from different studies should be interpreted with caution due to variations in experimental conditions.

The available data, although limited, suggests that lycopsamine may be more cytotoxic to HepD cells than intermedine.[1] The increased mutagenicity observed with acetylation suggests a potential for enhanced toxicity of the acetylated analogs.

Experimental Protocols

To facilitate further research and direct comparison of these analogs, detailed experimental protocols for relevant assays are provided below.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a common method for assessing the cytotoxicity of compounds on a hepatocyte cell line, such as HepG2.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs on the viability of HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Lycopsamine, Intermedine, 7-Acetylintermedine (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each test compound in complete DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

LC-MS/MS Method for the Separation and Quantification of Analogs

This protocol provides a general framework for the analytical separation and quantification of this compound and its analogs.

Objective: To develop a sensitive and specific method for the simultaneous detection and quantification of this compound, lycopsamine, intermedine, and 7-acetylintermedine in a biological matrix.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Reference standards of this compound, lycopsamine, intermedine, and 7-acetylintermedine.

Procedure:

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix. The specific method will depend on the nature of the sample.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: Develop a gradient elution program to achieve optimal separation of the four analogs. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.

    • Flow Rate: Approximately 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte by infusing the individual standard solutions into the mass spectrometer.

  • Quantification: Generate a calibration curve using known concentrations of the reference standards. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

G Signaling Pathway of PA-Induced Hepatotoxicity PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Metabolic Activation (CYP450 Enzymes in Liver) PA->Metabolism ReactiveMetabolites Reactive Pyrrole Metabolites (Dehydropyrrolizidine Alkaloids) Metabolism->ReactiveMetabolites Adducts Pyrrole-Protein Adducts ReactiveMetabolites->Adducts CellularDamage Cellular Damage Adducts->CellularDamage Hepatotoxicity Hepatotoxicity CellularDamage->Hepatotoxicity

Caption: Metabolic activation of PAs leading to hepatotoxicity.

Experimental Workflow for Comparative Cytotoxicity Analysis

G Workflow for Comparative Cytotoxicity Analysis Start Start SeedCells Seed Hepatocytes (e.g., HepG2) Start->SeedCells Treat Treat with Analogs (this compound & others) SeedCells->Treat Incubate Incubate (48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

References

validation of an analytical method for 7-Acetyllycopsamine using a certified reference material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes like 7-Acetyllycopsamine, a pyrrolizidine alkaloid of toxicological concern, is paramount. The validation of an analytical method using a certified reference material (CRM) ensures the reliability and reproducibility of results. This guide provides a comparative overview of the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound analysis, alongside a gas chromatography-mass spectrometry (GC-MS) method as a viable alternative.

A certified reference material for this compound is available as this compound hydrochloride from suppliers like PhytoLab, classified as a primary reference standard (phyproof® Reference Substance). This CRM is essential for establishing method accuracy and traceability.

Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of an LC-MS/MS method validated for the analysis of lycopsamine-type pyrrolizidine alkaloids, which includes this compound. Data for a GC-MS method is also presented for comparison.

Table 1: Method Performance Characteristics

ParameterLC-MS/MS MethodGC-MS Method (as a sum parameter)
Linearity Range 0.6 - 100 µg/kgAnalyzed as a sum parameter, not typically quantified individually
Coefficient of Determination (R²) >0.99Not Applicable
Accuracy (Recovery) 84.1% - 112.9%[1]Comparison of total PA content shows good correlation with LC-MS/MS for certain sample types
Precision (Repeatability, %RSD) 3.0% - 13.6%[1]Not Applicable for individual compounds
Limit of Quantification (LOQ) 0.6 - 5 µg/kg[1][2]Dependent on the specific group of PAs being analyzed

Experimental Protocols

Detailed methodologies for the LC-MS/MS and GC-MS methods are provided below. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids in complex matrices such as plant material, honey, and feed.[1][3]

LC-MS/MS Method for this compound

This method is the gold standard for the sensitive and selective quantification of this compound.

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: Weigh 1-2 grams of the homogenized sample into a centrifuge tube. Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol/water) and extract using ultrasonication for 15 minutes.[3][4] Centrifuge the sample at approximately 4000 x g for 10 minutes and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up: The acidic extract is then purified using a strong cation exchange (SCX) or a mixed-mode cation exchange (MCX) SPE cartridge.[2][5]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the pyrrolizidine alkaloids with a basic methanolic solution (e.g., 5% ammonia in methanol).

  • Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[2]

2. UPLC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[6]

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is employed for optimal separation.[6]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

    • Injection Volume: 3 µL.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The precursor ion ([M+H]⁺) for this compound is m/z 342.2. Characteristic product ions are monitored for quantification and confirmation.

3. Method Validation using Certified Reference Material

The method is validated by assessing the following parameters in accordance with regulatory guidelines:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: A calibration curve is prepared by fortifying blank matrix extracts with the this compound CRM at a minimum of five concentration levels. The coefficient of determination (R²) should be ≥0.99.

  • Accuracy: Determined by performing recovery studies on blank matrix samples spiked with the CRM at three different concentration levels (low, medium, and high). Recoveries are typically expected to be within 80-120%.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples. The relative standard deviation (RSD) should generally be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Method: GC-MS Analysis of Pyrrolizidine Alkaloids

While less specific for individual compounds, GC-MS can be used as a sum parameter method for the determination of total pyrrolizidine alkaloid content.

1. Sample Preparation

  • Sample extraction is similar to the LC-MS/MS method.

  • A chemical reduction step is necessary to convert the pyrrolizidine alkaloids and their N-oxides to their corresponding necine bases.

  • Derivatization may be required to improve the volatility and thermal stability of the analytes for GC analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatography (GC): A capillary column suitable for the analysis of alkaloids is used. The oven temperature is programmed to achieve separation of the derivatized necine bases.

  • Mass Spectrometry (MS): The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the validation of the LC-MS/MS method and the logical relationship of the validation parameters.

cluster_0 Sample Preparation cluster_1 Analysis Sample Weighing Sample Weighing Extraction Extraction Sample Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Clean-up SPE Clean-up Centrifugation->SPE Clean-up Evaporation & Reconstitution Evaporation & Reconstitution SPE Clean-up->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: LC-MS/MS Analytical Workflow for this compound.

Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Key Parameters for Analytical Method Validation.

References

Cross-Validation of 7-Acetyllycopsamine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 7-Acetyllycopsamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document presents supporting experimental data, detailed methodologies, and visual representations of workflows and biological pathways to aid in the selection of the most suitable method for your specific research needs.

Introduction to this compound and its Quantification

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. PAs are of significant interest due to their potential toxicity, particularly hepatotoxicity. Accurate quantification of this compound is crucial for toxicological studies, quality control of herbal products, and in the development of pharmaceuticals where it may be present as an impurity.

The two most prevalent analytical techniques for the quantification of PAs are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity. The choice between these methods depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and budget constraints.

Comparative Analysis of Quantification Methods

The performance of HPLC-UV and LC-MS/MS for the quantification of pyrrolizidine alkaloids, including this compound, is summarized below. The data presented is a synthesis of typical performance characteristics reported in various studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 µg/mL0.05 - 5.0 ng/mL
Linearity (R²) > 0.99> 0.995
Accuracy (Recovery %) 85 - 115%90 - 110%
Precision (RSD %) < 15%< 10%
Specificity ModerateHigh
Matrix Effect Prone to interferenceLess prone, can be compensated with internal standards
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)
  • Homogenization: Weigh 1 gram of the homogenized and dried plant material.

  • Extraction: Add 10 mL of 0.05 M sulfuric acid and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid and 5 mM ammonium formate).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored. For this compound (m/z 342.2), characteristic product ions would be selected for quantification and confirmation.

Visualizing Methodologies and Biological Impact

To better illustrate the processes involved in method validation and the biological context of this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_cross_validation Cross-Validation MethodA Method A (e.g., HPLC-UV) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection LOQ Limit of Quantification Robustness Robustness SampleAnalysis Analysis of Identical Samples MethodA->SampleAnalysis MethodB Method B (e.g., LC-MS/MS) MethodB->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) SampleAnalysis->DataComparison Conclusion Conclusion on Method Comparability DataComparison->Conclusion

Workflow for Cross-Validation of Analytical Methods.

Pyrrolizidine alkaloids, including this compound, are known to be activated by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules, including DNA, leading to cytotoxicity and carcinogenicity. The toxicity of these compounds is often associated with the disruption of cell cycle regulation and the induction of apoptosis.

PASignalingPathway cluster_activation Metabolic Activation in Hepatocytes cluster_cellular_damage Cellular Damage cluster_cellular_response Cellular Response cluster_outcome Toxicological Outcome PA Pyrrolizidine Alkaloids (e.g., this compound) CYP450 Cytochrome P450 PA->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Esters CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Covalent Binding CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest DNARepair DNA Damage Repair Pathways DNA_Adducts->DNARepair Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Hepatotoxicity Hepatotoxicity CellCycleArrest->Hepatotoxicity Carcinogenesis Carcinogenesis CellCycleArrest->Carcinogenesis DNARepair->Hepatotoxicity If overwhelmed Apoptosis->Hepatotoxicity

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific analytical requirements.

  • HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not the primary concern. It is a robust technique for quantifying higher concentrations of this compound.

  • LC-MS/MS is the method of choice for trace-level quantification due to its superior sensitivity and selectivity. It is particularly advantageous when analyzing complex matrices where interferences can be a significant issue for UV detection. The ability to use isotopically labeled internal standards also allows for greater accuracy and precision.

Cross-validation of results between these two methods, where feasible, can provide the highest level of confidence in the analytical data. This is especially important in regulatory submissions and pivotal safety studies. By understanding the capabilities and limitations of each technique, researchers can ensure the generation of high-quality, reliable data for their studies on this compound.

Unraveling the Spectrum of Pyrrolizidine Alkaloid-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the differential hepatotoxicity of various pyrrolizidine alkaloids (PAs) is critical for risk assessment and the development of potential therapeutics. This guide provides a comprehensive comparison of the liver-damaging potential of different PAs, supported by experimental data, detailed methodologies, and visual representations of key toxicological pathways.

Pyrrolizidine alkaloids are a large group of phytotoxins found in thousands of plant species worldwide, and their consumption can lead to severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), previously known as veno-occlusive disease.[1][2] The toxicity of these alkaloids is not uniform and is intrinsically linked to their chemical structure, metabolic activation, and the subsequent cellular damage cascades.

The Structural Basis of Pyrrolizidine Alkaloid Hepatotoxicity

The hepatotoxicity of PAs is primarily attributed to those with a 1,2-unsaturated necine base.[3][4][5] This structural feature is a prerequisite for their metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[3][4][6][7] These electrophilic metabolites readily bind to cellular macromolecules like proteins and DNA, forming adducts that trigger cellular dysfunction and toxicity.[4][6][8] In contrast, PAs with a saturated necine base, such as those of the platynecine-type, are generally considered non-toxic.[3][4]

The nature of the ester side chains also plays a crucial role in determining the degree of toxicity.[5] Macrocyclic diesters are generally more toxic than open-chain diesters, which in turn are more toxic than monoesters.[4][5] This hierarchy of toxicity is linked to the efficiency of metabolic activation and the stability of the resulting reactive metabolites.

Comparative Hepatotoxicity: In Vitro and In Vivo Evidence

The relative toxicity of different PAs has been evaluated in numerous studies using both in vitro cell models and in vivo animal experiments. These studies consistently demonstrate a structure-dependent variation in hepatotoxic potential.

In Vitro Cytotoxicity:

Studies on various cell lines, including primary hepatocytes and immortalized cell lines like HepG2, have been instrumental in ranking the cytotoxic potency of different PAs. For instance, otonecine-type PAs have been shown to be more cytotoxic than retronecine-type PAs in HepG2 cells.[9] Within the retronecine-type PAs, 12-membered macrocyclic diesters exhibit greater cytotoxicity than monoesters.[10]

Table 1: Comparative in vitro cytotoxicity of selected pyrrolizidine alkaloids.

Pyrrolizidine AlkaloidAlkaloid TypeCell LineCytotoxicity Metric (e.g., IC50)Reference
IntermedineRetronecine-type (Monoester)HepG2, H22, Primary mouse hepatocytesDose-dependent decrease in cell viability[1][11]
RetrorsineRetronecine-type (Macrocyclic diester)HepG2More toxic than riddelliine, senecionine, and seneciphylline[9]
MonocrotalineRetronecine-type (Macrocyclic diester)EA.hy926Induces endothelial cell injury[12]
ClivorineOtonecine-typeHepG2More toxic than retronecine-type PAs[9][11]
RiddelliineRetronecine-type (Macrocyclic diester)HepG2Lower toxicity than retrorsine[9]

Note: This table is a summary of findings from multiple sources and direct quantitative comparison of IC50 values may not be possible due to variations in experimental conditions.

In Vivo Hepatotoxicity:

Animal studies, primarily in rodents, have provided crucial insights into the dose-dependent hepatotoxicity of PAs and have corroborated the structure-activity relationships observed in vitro. A comparative study between retrorsine and monocrotaline, both retronecine-type macrocyclic diesters, revealed that retrorsine is significantly more hepatotoxic than monocrotaline.[13][14] This was attributed to a higher rate of metabolic activation of retrorsine, leading to greater formation of pyrrole-GSH conjugates and protein adducts, as well as more pronounced depletion of hepatic glutathione (GSH).[13][14]

Table 2: Comparative in vivo hepatotoxicity of selected pyrrolizidine alkaloids in rats.

Pyrrolizidine AlkaloidDoseRoute of AdministrationKey Hepatotoxic EffectsReference
Retrorsine40 mg/kg (single dose)GavageAcute HSOS, sinusoidal dilation, endothelial cell damage, elevated ALT and bilirubin[15]
MonocrotalineVariedOralDose-dependent increase in ALT and hepatic pyrrole-protein adducts[4][16]
Senecionine & Seneciphylline (from Gynura japonica extract)VariedOralDose-dependent increase in ALT and hepatic pyrrole-protein adducts[4][16]

Experimental Protocols

A standardized approach to assessing PA-induced hepatotoxicity is crucial for comparing results across different studies. Below are detailed methodologies for key experiments commonly employed.

1. In Vitro Cytotoxicity Assessment (Cell Viability Assay)

  • Cell Lines: Human hepatocellular carcinoma (HepG2), mouse hepatoma (H22), or primary hepatocytes.[1][11]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test PA for 24-72 hours.

  • Assay: Cell viability is typically measured using the Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. In Vivo Hepatotoxicity Assessment in Rodents

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Administration: PAs are typically administered orally via gavage or intraperitoneally.

  • Dosage Regimen: Can be a single acute dose or multiple doses over a period to study chronic effects.[15]

  • Sample Collection: Blood and liver tissue samples are collected at specified time points after PA administration.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.[4][16]

  • Histopathological Analysis: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate morphological changes such as necrosis, inflammation, and sinusoidal dilation.[15][16]

3. Quantification of Pyrrole-Protein Adducts

The formation of pyrrole-protein adducts is a key biomarker of PA exposure and hepatotoxicity.[6][12][17]

  • Methodology: A common method involves the use of Ehrlich's reagent in a colorimetric assay to detect the pyrrole moiety.[4][16] More sensitive and specific methods utilize liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify these adducts in blood or liver tissue.[8][17]

  • Procedure (Spectrophotometric):

    • Homogenize liver tissue or isolate plasma proteins.

    • Precipitate proteins with an organic solvent (e.g., acetone).

    • Wash the protein pellet to remove unbound substances.

    • Resuspend the protein pellet in a suitable buffer.

    • Add Ehrlich's reagent and incubate.

    • Measure the absorbance at a specific wavelength (e.g., 562 nm).

    • Quantify the adducts using a standard curve generated with a known pyrrole compound.

Visualizing the Mechanisms of Hepatotoxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in PA-induced hepatotoxicity.

PA_Metabolism_and_Toxicity PA Pyrrolizidine Alkaloid (1,2-unsaturated) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->DHPA Protein Cellular Proteins DHPA->Protein Covalent Binding DNA Cellular DNA DHPA->DNA Covalent Binding GSH Glutathione (GSH) DHPA->GSH Conjugation PPA Pyrrole-Protein Adducts Protein->PPA PDA Pyrrole-DNA Adducts DNA->PDA Toxicity Hepatotoxicity (HSOS, Necrosis, Apoptosis) PPA->Toxicity PDA->Toxicity Detox Detoxification (GSH Conjugation) Excretion Excretion Detox->Excretion GSH->Detox

Caption: Metabolic activation of pyrrolizidine alkaloids leading to hepatotoxicity.

Apoptosis_Pathway PA_Metabolite PA Reactive Metabolites ROS ↑ Reactive Oxygen Species (ROS) PA_Metabolite->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by pyrrolizidine alkaloids.[1][11]

Experimental_Workflow Animal_Model Animal Model (Rat/Mouse) PA_Admin PA Administration (Oral Gavage) Animal_Model->PA_Admin Sample_Collection Sample Collection (Blood, Liver) PA_Admin->Sample_Collection Biochem Biochemical Analysis (ALT, AST) Sample_Collection->Biochem Histopath Histopathology (H&E Staining) Sample_Collection->Histopath Adduct_Analysis Adduct Analysis (LC-MS/MS) Sample_Collection->Adduct_Analysis Toxicity_Assessment Hepatotoxicity Assessment Biochem->Toxicity_Assessment Histopath->Toxicity_Assessment Adduct_Analysis->Toxicity_Assessment

Caption: Experimental workflow for in vivo assessment of PA hepatotoxicity.

References

Comparative Guide to the Simultaneous Analysis of 7-Acetyllycopsamine and its N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of 7-Acetyllycopsamine and its corresponding N-oxide is crucial for toxicological studies, pharmacokinetic analysis, and quality control of herbal products. Both are pyrrolizidine alkaloids (PAs), a class of natural toxins that require sensitive and specific analytical methods for their detection. This guide provides a comparative analysis of the most suitable and alternative methods for their simultaneous determination, supported by experimental data and detailed protocols.

Method Comparison: UPLC-MS/MS vs. SFC-MS/MS

The primary method for the analysis of PAs, including this compound and its N-oxide, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). An alternative technique, Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS), offers unique advantages, particularly in the separation of isomers.

FeatureUPLC-MS/MS (Reversed-Phase)SFC-MS/MS
Principle Separation based on polarity differences using a C18 stationary phase and a polar mobile phase.Separation using supercritical CO2 as the primary mobile phase with a polar co-solvent on typically a chiral stationary phase.
Selectivity High selectivity, especially with tandem MS. May have challenges in separating stereoisomers.Excellent for separating stereoisomers and other closely related structures.[1][2]
Sensitivity Generally provides very low limits of detection (LOD) and quantification (LOQ).Can achieve high sensitivity, with reported LOQs in the low µg/kg range for various PAs.[1][2]
Speed Fast analysis times, typically under 15 minutes.Very fast separation, often with run times shorter than UPLC.[1][2]
Solvent Usage Uses aqueous and organic solvents.Primarily uses supercritical CO2, which is considered a "greener" solvent.
Maturity Well-established and widely used for PA analysis.[3][4][5][6]A newer, but increasingly adopted, technique for PA analysis.[1][2]

Quantitative Data Summary

ParameterExpected Performance (UPLC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.05 - 2.0 µg/kg
Linearity (R²) >0.99
Recovery 70 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Experimental Protocols

Method 1: Proposed UPLC-MS/MS Method

This protocol is a comprehensive proposed method based on common practices for the analysis of pyrrolizidine alkaloids.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Extraction: Weigh 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid. Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.[5][7]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Sample Loading: Load the combined acidic extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program starting with a high aqueous phase and increasing the organic phase over approximately 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its N-oxide.

Method 2: SFC-MS/MS (Alternative Method)

This protocol outlines the general steps for an SFC-MS/MS analysis of PAs.

1. Sample Preparation

Sample preparation can follow the same acidic extraction and SPE cleanup as described for the UPLC-MS/MS method. The final reconstituted sample should be in a solvent compatible with SFC injection, typically methanol.[1][2]

2. SFC-MS/MS Conditions

  • Chromatographic Column: A chiral stationary phase is often used to achieve separation of isomers (e.g., a Daicel CHIRALPAK series column).[1][2]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): A polar organic solvent such as methanol, often with an additive like ammonium formate to improve peak shape.

  • Gradient Elution: A gradient of the modifier is typically used to elute the analytes.

  • Flow Rate: 1.5 - 3.0 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: Maintained at a constant pressure (e.g., 15 MPa).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI or APCI source in positive ion mode.

  • Detection: MRM of the specific precursor-to-product ion transitions.

Visualizations

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Homogenized Sample Extraction Acidic Extraction (0.05M H2SO4) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SCX) Centrifugation->SPE Elution Elution (5% NH4OH in MeOH) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC MS Tandem MS Detection (Positive ESI, MRM) UPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound and its N-oxide.

Signaling_Pathway_Comparison cluster_UPLC UPLC-MS/MS cluster_SFC SFC-MS/MS UPLC_Principle Polarity-Based Separation UPLC_Adv Advantages: - Well-established - High Sensitivity UPLC_Principle->UPLC_Adv UPLC_Disadv Disadvantages: - Isomer separation can be challenging UPLC_Adv->UPLC_Disadv SFC_Principle Chirality/Polarity-Based Separation SFC_Adv Advantages: - Excellent for isomers - 'Greener' solvent SFC_Principle->SFC_Adv SFC_Disadv Disadvantages: - Less common for routine PA analysis SFC_Adv->SFC_Disadv Analyte This compound & N-oxide Mixture Analyte->UPLC_Principle Analyte->SFC_Principle

Caption: Logical relationship comparing UPLC-MS/MS and SFC-MS/MS for PA analysis.

References

Inter-Laboratory Comparison of Pyrrolizidine Alkaloid Analysis with a Focus on 7-Acetyllycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of pyrrolizidine alkaloids (PAs), including 7-Acetyllycopsamine. The information is based on published inter-laboratory studies and validated analytical methods, offering researchers, scientists, and drug development professionals insights into the performance and variability of common analytical techniques.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid, a class of hepatotoxic compounds produced by various plant species.[1][2] The presence of these toxins in food, animal feed, and herbal products is a significant safety concern, necessitating robust and reliable analytical methods for their detection and quantification.[1][2] Inter-laboratory comparison studies are crucial for assessing the proficiency of different laboratories and the comparability of various analytical methods.[3]

Inter-Laboratory Study on Pyrrolizidine Alkaloid Analysis

An inter-laboratory study involving twelve laboratories was conducted to evaluate the performance of different analytical methods for the quantification of seven PAs in animal feed.[1][2] While this study did not exclusively focus on this compound, it provides valuable data on the challenges and variability associated with PA analysis.

Participating Laboratories and Methods:

  • Ten laboratories utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • One laboratory employed Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS).[1][2]

  • One laboratory used Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Key Findings:

  • No false-negative results were reported by any of the participating laboratories.[1][2]

  • Two laboratories reported false-positive results in the blank sample analysis.[1][2]

  • Considerable variation in the quantification of free base PAs was observed between laboratories, with less variability for the N-oxide forms.[1][2]

  • The study concluded that methods for PA detection require further development to improve accuracy and consistency.[1][2]

Quantitative Data Summary

The performance of the laboratories in the inter-laboratory study was evaluated using z-scores, which measure the deviation of an individual result from the consensus value. The following table summarizes the z-score results for the spiked and incurred samples.

Sample TypeSatisfactory Results (|z| ≤ 2)Questionable Results (2 < |z| < 3)Unsatisfactory Results (|z| ≥ 3)
Spiked Sample92%4%4%
Incurred Sample88%6%6%

Caption: Summary of z-scores from an inter-laboratory comparison study of PA analysis.[1][2]

Experimental Protocols

A widely used and validated method for the analysis of PAs in various matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on a validated method for the determination of 35 EU-regulated PAs in plant-based foods and honey.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction: Samples are extracted with a sulfuric acid solution.

  • Clean-up: The extract is cleaned up using Oasis MCX SPE cartridges to remove major co-extractives and reduce isobaric interferences.

  • Concentration: The cleaned extract is concentrated and resuspended in a suitable solvent prior to analysis.

2. LC-MS/MS Analysis

  • Chromatography: Chromatographic separation is crucial to resolve critical pairs of PA isomers.

  • Mass Spectrometry: Detection and quantification are performed using a tandem quadrupole mass spectrometer.

Method Performance: The validated method demonstrates good recoveries and excellent repeatability, meeting the acceptance criteria of the CEN standard for single laboratory validation. The limits of quantification (LOQs) are typically low enough to ensure compliance with regulatory limits. For instance, the LOQ for individual PAs can be as low as 0.6 µg/kg.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Feed, Honey) Extraction Acidic Extraction Sample->Extraction SPE Oasis MCX SPE Cleanup Extraction->SPE Concentration Concentration & Reconstitution SPE->Concentration LC LC Separation (Isomer Resolution) Concentration->LC MSMS Tandem MS Detection (Quantification) LC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: General experimental workflow for the analysis of this compound.

Logical_Relationship cluster_methods Analytical Methods cluster_performance Performance Metrics LCMSMS LC-MS/MS Accuracy Accuracy (z-scores) LCMSMS->Accuracy Precision Precision (Repeatability) LCMSMS->Precision Sensitivity Sensitivity (LOD/LOQ) LCMSMS->Sensitivity Specificity Specificity (Isomer Separation) LCMSMS->Specificity LCTOF LC-ToF-MS LCTOF->Accuracy GCMS GC-MS GCMS->Accuracy InterLab Inter-Laboratory Comparison InterLab->LCMSMS InterLab->LCTOF InterLab->GCMS

Caption: Relationship between analytical methods and performance evaluation.

References

Unraveling the Potency of 7-Acetyllycopsamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the relative potency of 7-Acetyllycopsamine, a pyrrolizidine alkaloid (PA), with other notable PAs. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison, detailing experimental methodologies and visualizing key biological pathways.

Executive Summary

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species. Their presence in herbal remedies, food, and feed poses a significant health risk due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. Understanding the relative potency of individual PAs is crucial for risk assessment and the development of mitigation strategies. This guide focuses on this compound, providing a comparative analysis of its toxicological profile against other well-studied PAs.

Quantitative Comparison of Pyrrolizidine Alkaloid Potency

The potency of PAs can be assessed through various metrics, including in vivo acute toxicity (LD50) and in vitro genotoxicity (Benchmark Dose, BMD). The following tables summarize the available quantitative data to facilitate a direct comparison of this compound with other PAs.

Table 1: In Silico Predicted Acute Toxicity (LD50) of Various Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidPredicted LD50 (mg/kg body weight)
This compound Not Reported
Lasiocarpine72
Retrorsine35
Senkirkine90
Monocrotaline65
Lycopsamine1500
Intermedine1500
Echimidine77
Heliotrine300

Note: The data in this table is based on in silico predictions and should be interpreted with caution. Experimental in vivo data is essential for accurate toxicity assessment.

Table 2: In Vitro Genotoxicity (Benchmark Dose Lower Confidence Limit - BMDL) of Selected Pyrrolizidine Alkaloids in Human Cells

Pyrrolizidine AlkaloidBMDL (µM) for Micronucleus InductionRelative Genotoxic Potency
This compound Data Not Available Data Not Available
Retrorsine0.01Very High
Lasiocarpine0.036High
Riddelliine0.1High
Senecionine0.2Moderate
Monocrotaline1.0Moderate
Lycopsamine>100Low
Intermedine>100Low

Note: A lower BMDL value indicates a higher genotoxic potency.

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the toxicity of chemical substances.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines)

The in vivo LD50 values are typically determined using protocols outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure)[1][2][3][4][5]. These methods are designed to estimate the median lethal dose of a substance while minimizing the number of animals used.

General Procedure:

  • Animal Model: Typically, young adult rats or mice of a single sex (often females as they can be more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions and acclimatized for at least five days before the study.

  • Dose Administration: The test substance is administered orally, usually via gavage, in a stepwise manner to a small group of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

  • Data Analysis: The LD50 value is calculated based on the mortality data from the different dose groups using statistical methods appropriate to the specific guideline followed.

In Vitro Genotoxicity Assessment (Micronucleus Assay)

The genotoxic potential of PAs is often evaluated using the in vitro micronucleus assay in metabolically competent cells, such as human hepatoma HepaRG cells or TK6 cells engineered to express specific cytochrome P450 enzymes.

General Procedure:

  • Cell Culture: Human cells capable of metabolizing PAs are cultured under standard conditions.

  • Exposure: Cells are exposed to a range of concentrations of the test PA for a defined period (e.g., 24-48 hours).

  • Micronucleus Staining: After exposure, cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of binucleated cells. The cells are then fixed and stained with a DNA-specific dye (e.g., DAPI) to visualize the nuclei and micronuclei.

  • Scoring: The frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells per concentration) is determined by microscopy or automated imaging.

  • Benchmark Dose (BMD) Modeling: The dose-response data for micronucleus induction is analyzed using BMD software (e.g., EPA's BMDS, PROAST) to determine the BMD and its lower confidence limit (BMDL), which represents the dose at which a specified level of response (e.g., a 50% or 100% increase over the background) is observed[6][7][8].

Signaling Pathways and Experimental Workflows

The toxicity of PAs is intrinsically linked to their metabolic activation, primarily in the liver, which leads to the formation of reactive metabolites that can damage cellular macromolecules, including DNA.

Metabolic Activation and Genotoxicity Pathway of Pyrrolizidine Alkaloids

The following diagram illustrates the key steps in the metabolic activation of PAs and the subsequent cellular responses to DNA damage.

PA_Toxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Damage Cellular Damage cluster_Cellular_Response Cellular Response PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Oxidation Dehydro_PA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro_PA DHP 6,7-dihydro-7-hydroxy-1- hydroxymethyl-5H-pyrrolizine (DHP) Dehydro_PA->DHP Hydrolysis DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts DNA_Crosslinks DNA Cross-links Dehydro_PA->DNA_Crosslinks DHP->DNA_Adducts DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Cancer Cancer Cell_Cycle_Arrest->Cancer Failed Repair

Caption: Metabolic activation of PAs leading to DNA damage and cellular responses.

Experimental Workflow for In Vivo LD50 Determination

The following diagram outlines the typical workflow for an acute oral toxicity study to determine the LD50 of a substance.

LD50_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dose_prep Dose Formulation animal_prep->dose_prep dose_admin Dose Administration (Oral Gavage) dose_prep->dose_admin observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dose_admin->observation necropsy Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo acute oral toxicity (LD50) study.

Conclusion

The available data, primarily from in silico predictions and in vitro genotoxicity assays, suggest that the potency of pyrrolizidine alkaloids varies significantly depending on their chemical structure. While direct experimental in vivo LD50 and in vitro BMD values for this compound are currently limited in the public domain, its structural similarity to other monoester PAs like lycopsamine and intermedine might suggest a lower order of toxicity compared to the highly potent diester PAs such as retrorsine and lasiocarpine. However, further experimental studies are imperative to definitively establish the relative potency of this compound and to enable a more accurate risk assessment. This guide underscores the importance of robust, comparative toxicological data in understanding the health risks associated with pyrrolizidine alkaloids.

References

A Comparative Analysis of Pyrrolizidine Alkaloid Profiles in Boraginaceae Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pyrrolizidine alkaloid (PA) profiles across various species within the Boraginaceae family. Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1] These compounds are of significant interest to researchers and drug development professionals due to their potential toxicity, including hepatotoxic, genotoxic, and carcinogenic effects.[2][3][4] Understanding the distribution and concentration of different PAs in Boraginaceae species is crucial for risk assessment, drug safety, and the development of novel therapeutic agents.

Quantitative Comparison of Pyrrolizidine Alkaloid Content

The following table summarizes the quantitative data on the total content of 1,2-unsaturated PAs found in several Boraginaceae species. These toxic PAs are of primary concern for human and animal health. The data is compiled from various studies and presented as a range of concentrations in mg/kg of the dried plant material.

Boraginaceae SpeciesTotal 1,2-unsaturated Pyrrolizidine Alkaloid Content (mg/kg)Key Pyrrolizidine Alkaloids Identified
Onosma heterophyllaup to 4753Intermedine, Lycopsamine, and their N-oxides
Cynoglossum creticumup to 3507Echimidine, Echimidine N-oxide
Echium vulgareup to 1340Echimidine, Echimidine N-oxide, Vulgarine, Vulgarine N-oxide
Symphytum officinale L.up to 479Symphytine, Symphytine N-oxide, Echimidine, Lycopsamine
Echium italicumup to 16Acetyllycopsamine, Lycopsamine
Heliotropium europaeumHigh structural diversityHeliotrine, Europine, and their N-oxides
Cynoglossum officinaleHigh structural diversityHeliotrine-type PAs
Arnebia guttataHigh PA contentIntermedine N-oxide
Lithospermum erythrorhizonLower PA contentEchimidine, Echimidine N-oxide
Arnebia euchromaLower PA contentEchimidine, Echimidine N-oxide

Data compiled from multiple sources.[4][5][6][7] The total PA content can vary significantly based on the plant part, growth stage, and environmental conditions.

Experimental Protocols

The quantification and characterization of pyrrolizidine alkaloids in plant materials involve several key steps, from extraction to sophisticated analytical techniques.

Extraction of Pyrrolizidine Alkaloids

A common and effective method for extracting PAs from dried and ground plant material involves the following steps:

  • Acidic Extraction: The plant material is typically extracted with an aqueous solution of a weak acid, such as 0.05 M H2SO4. This is often performed using sonication to enhance the extraction efficiency.[8] The acidic conditions protonate the nitrogen atom in the PA structure, increasing their solubility in the aqueous solvent.

  • Centrifugation and Filtration: After extraction, the mixture is centrifuged to separate the solid plant debris from the liquid extract. The supernatant is then filtered to remove any remaining particulate matter.

  • Solid-Phase Extraction (SPE): The filtered extract is then purified and concentrated using solid-phase extraction. A C18 cartridge is commonly used for this purpose.[7][8]

    • Conditioning: The SPE cartridge is first conditioned with methanol followed by water.

    • Loading: The acidic extract is loaded onto the cartridge. The PAs are retained on the C18 stationary phase, while more polar impurities are washed away.

    • Washing: The cartridge is washed with water to remove any remaining water-soluble impurities.

    • Elution: The PAs are then eluted from the cartridge using a solvent of higher elution strength, such as methanol.[8]

  • Evaporation and Reconstitution: The eluate containing the PAs is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a small, precise volume of a suitable solvent, typically the initial mobile phase of the chromatographic analysis (e.g., a mixture of methanol and water).[8]

Analytical Determination

The identification and quantification of PAs are predominantly carried out using liquid chromatography coupled with mass spectrometry.

  • Chromatographic Separation (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the individual PAs in the extract. A reversed-phase C18 column is typically employed with a gradient elution program. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.[8][9]

  • Mass Spectrometric Detection (MS): The separated PAs are detected using a mass spectrometer, often a tandem mass spectrometer (MS/MS).[8][9] Electrospray ionization (ESI) is a common ionization technique used for PAs. The mass spectrometer allows for the sensitive and selective detection of PAs based on their mass-to-charge ratio (m/z). Tandem mass spectrometry provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which aids in the unambiguous identification of specific PAs.

Visualized Workflows and Pathways

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

The following diagram illustrates the general workflow for the extraction and analysis of pyrrolizidine alkaloids from plant material.

PA Analysis Workflow cluster_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Acidic Extraction (e.g., 0.05 M H2SO4, Sonication) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the analysis of pyrrolizidine alkaloids.

Simplified Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids in plants is a complex process. The core structure, a necine base, is derived from amino acids. The following diagram provides a simplified overview of the initial steps in the biosynthesis of the retronecine-type necine base, a common backbone for many PAs found in Boraginaceae.

PA Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Spermidine Spermidine->Homospermidine OxidativeDeamination Oxidative Deamination Homospermidine->OxidativeDeamination PyrrolizidineRing Pyrrolizidine Ring Formation OxidativeDeamination->PyrrolizidineRing Retronecine Retronecine (Necine Base) PyrrolizidineRing->Retronecine Esterification Esterification with Necic Acids Retronecine->Esterification PAs Pyrrolizidine Alkaloids Esterification->PAs

Caption: Simplified biosynthetic pathway of pyrrolizidine alkaloids.

References

Safety Operating Guide

Safe Disposal of 7-Acetyllycopsamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 7-Acetyllycopsamine now have a clear, procedural guide for its safe disposal. This document outlines the essential steps to manage and dispose of this pyrrolizidine alkaloid, known for its potential hepatotoxicity and significant environmental hazards, ensuring the safety of laboratory personnel and the protection of our ecosystems.[1][2]

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of responsible research.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications. The following table summarizes the key safety information.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1] An accessible safety shower and eye wash station are essential engineering controls in any laboratory where this compound is used.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps provide a detailed workflow for laboratory personnel.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • This waste stream should include pure this compound, contaminated labware (e.g., pipette tips, vials), and any absorbent materials used for spill cleanup.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, prevent further leakage or spillage.[1]

    • Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • Collect the contaminated absorbent material and place it in the designated this compound waste container.[1]

    • Clean the spill area thoroughly.

  • Waste Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • Ensure that the disposal company is certified to handle and transport hazardous chemical waste.

  • Documentation:

    • Maintain a detailed log of the this compound waste generated, including quantities and dates of accumulation.

    • Keep copies of all shipping manifests and certificates of disposal provided by the waste contractor. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste into Labeled, Sealed Container B->C D Spill Occurs? C->D E Contain and Absorb Spill D->E Yes G Store Waste in Cool, Ventilated, Secure Area D->G No F Collect Contaminated Material E->F F->C H Contact EHS or Licensed Waste Contractor G->H I Provide SDS and Arrange for Pickup H->I J Document Waste Generation and Disposal I->J K End: Waste Disposed by Approved Facility J->K

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 7-Acetyllycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-Acetyllycopsamine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

This compound, a pyrrolizidine alkaloid, is classified as a hazardous substance. According to safety data, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. One classification indicates it may be fatal if swallowed, in contact with skin, or if inhaled[2]. As a mild hepatotoxin, it has been shown to induce liver inflammation in mice[3]. Therefore, stringent safety measures are imperative during handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, disposable (e.g., Nitrile)To prevent skin contact. Fatal in contact with skin[2].
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or dust.
Body Protection Impervious, long-sleeved laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Suitable respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols. Fatal if inhaled[2].

Note: Always inspect PPE for integrity before use and dispose of it properly after handling the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].

  • Ensure an accessible safety shower and eye wash station are available before beginning work[1].

  • Cover the work surface with absorbent, disposable pads to contain any potential spills.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols[1].

  • Do not eat, drink, or smoke in the designated handling area[1].

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Keep away from direct sunlight and sources of ignition[1].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth[1].
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician[1].
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Call a physician promptly[1].
Inhalation Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1].
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Secure: Cordon off the spill area to prevent entry.

  • Wear Appropriate PPE: Don all required personal protective equipment before cleanup.

  • Containment: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum, avoiding dust generation.

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol[1].

  • Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste[1].

  • All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. Do not release into the environment[1].

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment (Shower, Eyewash) prep_workspace->prep_emergency handle_compound Handle this compound (Weighing, Dissolving) prep_emergency->handle_compound Proceed with experiment post_decon Decontaminate Workspace and Equipment handle_compound->post_decon spill_event Spill Occurs handle_compound->spill_event If spill occurs post_waste Segregate and Label Hazardous Waste post_decon->post_waste dispose_ppe Doff and Dispose of Contaminated PPE post_waste->dispose_ppe dispose_waste Dispose of Hazardous Waste per Regulations dispose_ppe->dispose_waste spill_contain Contain Spill spill_event->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->post_decon Resume protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Acetyllycopsamine
Reactant of Route 2
7-Acetyllycopsamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。